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1,7-Dioxa-4,10-dithiacyclododecane

Cat. No.: B12647172
CAS No.: 294-95-1
M. Wt: 208.3 g/mol
InChI Key: ANWGCVKFPKDUBI-UHFFFAOYSA-N
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Description

1,7-Dioxa-4,10-dithiacyclododecane is a twelve-membered macrocyclic compound with the molecular formula C8H16O2S2 and a molecular weight of 208.34 g/mol . Its structure features a mixed donor set of two thioether (soft) and two ether (hard) atoms within a cyclic framework, defining its unique coordination properties . This specific arrangement is governed by the macrocyclic effect and the principles of Hard and Soft Acids and Bases (HSAB), making it a versatile ligand for investigating complexation with a range of metal ions . The compound is particularly valuable in research for its strong binding affinity towards soft and heavy metal ions. The soft thioether donors dominate interactions, making this macrocycle an excellent candidate for forming stable complexes with ions such as Ag(I), Hg(II), Cu(I), Cd(II), and Pb(II) . This affinity is central to its application in fundamental coordination chemistry studies, where it is used to synthesize and structurally characterize mono-, di-, and even trinuclear metal complexes . The structural characterization of these complexes is typically accomplished through techniques including NMR, IR, and UV-Visible spectroscopy, as well as single-crystal X-ray diffraction . The strong and selective binding to heavy metals also suggests potential research applications in the realms of sensing and sequestration . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2S2 B12647172 1,7-Dioxa-4,10-dithiacyclododecane CAS No. 294-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

294-95-1

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

IUPAC Name

1,7-dioxa-4,10-dithiacyclododecane

InChI

InChI=1S/C8H16O2S2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h1-8H2

InChI Key

ANWGCVKFPKDUBI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCOCCSCCO1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 294-95-1

This technical guide provides a comprehensive overview of 1,7-Dioxa-4,10-dithiacyclododecane, a macrocyclic compound with significant potential in coordination chemistry, catalysis, and as a biomarker. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O₂S₂[1]
Molecular Weight 208.34 g/mol [1]
IUPAC Name This compound[1]
Alternate Name 4,10-Dioxa-1,7-dithiacyclododecane[1]
Predicted Boiling Point ~350-400 °C at 760 mmHgCheméo
Predicted Melting Point Not available
Predicted LogP 1.8Cheméo
Predicted Water Solubility 0.2 g/LCheméo
Purity (Typical) ≥95%[2]

Table 2: Spectroscopic Data Summary

SpectroscopyData Availability and Key Features
¹H NMR Predicted spectrum would show complex multiplets for the methylene protons. Protons adjacent to oxygen would be downfield compared to those adjacent to sulfur.
¹³C NMR Predicted spectrum would show distinct signals for the four unique carbon environments. Carbons bonded to oxygen would appear at a higher chemical shift than those bonded to sulfur.[3]
Mass Spectrometry The NIST WebBook indicates the availability of the electron ionization mass spectrum.[1] Expected fragmentation would involve cleavage of the ether and thioether linkages.
Infrared (IR) Spectroscopy The NIST WebBook indicates the availability of the IR spectrum.[4] Key absorptions would include C-H stretching, C-O stretching (ether), and C-S stretching (thioether) vibrations.

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound is not explicitly published. However, a plausible route can be designed based on the well-established Williamson ether synthesis, which is commonly used for the preparation of crown ethers and their thio-analogues.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

G Synthesis Workflow A 2,2'-Thiodiethanol D Reaction Mixture A->D B 1,2-Dibromoethane B->D C Sodium Hydride (NaH) in dry THF C->D E Reflux under Inert Atmosphere D->E High Dilution F Crude Product E->F G Work-up (Quenching, Extraction) F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of similar thia-crown ethers.

Materials:

  • 2,2'-Thiodiethanol

  • 1,2-Dibromoethane

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,2'-thiodiethanol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dialkoxide.

  • The resulting solution is then added simultaneously with a solution of 1,2-dibromoethane (1 equivalent) in anhydrous THF, via syringe pump over a period of 8-12 hours, to a larger volume of refluxing anhydrous THF. This high-dilution technique is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, the reaction mixture is refluxed for an additional 12-24 hours.

  • The reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic solvent is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, and compared with the predicted and available spectral data.

Applications in Research and Development

This compound, as a thia-crown ether, is a promising candidate for several applications, primarily due to the presence of soft sulfur donor atoms which exhibit a high affinity for soft heavy metal ions.

Coordination Chemistry and Metal Ion Complexation

This compound is expected to form stable complexes with heavy metal ions such as mercury(II), cadmium(II), lead(II), and silver(I).[5] This property can be exploited for applications in metal ion sensing, extraction, and catalysis.[2]

Experimental Protocol: Study of Metal Ion Complexation by Conductometric Titration

Materials:

  • This compound

  • A salt of the metal ion of interest (e.g., AgNO₃, Cd(NO₃)₂, Pb(NO₃)₂)

  • High-purity solvent (e.g., acetonitrile, methanol, or a binary mixture)

  • Conductivity meter and probe

  • Microburette

Procedure:

  • A solution of the metal salt of a known concentration (e.g., 1 mM) is prepared in the chosen solvent.

  • A known volume of the metal salt solution is placed in a thermostated titration cell, and the initial conductivity is recorded.

  • A solution of this compound of a higher concentration (e.g., 20 mM) in the same solvent is prepared.

  • The ligand solution is added stepwise in small aliquots to the metal salt solution using a microburette.

  • The conductivity is recorded after each addition and equilibration.

  • The titration is continued until the molar ratio of ligand to metal is approximately 2:1 or 3:1.

  • The change in molar conductivity is plotted against the molar ratio of ligand to metal. The stoichiometry and stability constant of the complex can be determined from the inflection points and the shape of the titration curve.

Metal Ion Complexation Analysis Workflow

The following diagram outlines the workflow for investigating the metal ion complexation properties of this compound.

G Metal Ion Complexation Workflow A Prepare Solutions - Ligand (in solvent) - Metal Salt (in solvent) B Conductometric Titration A->B C Measure Conductivity vs. [L]/[M] ratio B->C G Spectroscopic Studies (NMR, UV-Vis, IR) B->G D Plot ΔΛ vs. [L]/[M] C->D E Determine Stoichiometry (e.g., 1:1, 1:2, 2:1) D->E F Calculate Stability Constant (K) D->F H Characterize Complex Structure G->H

Caption: Workflow for analyzing metal ion complexation.

Potential Role as a Biomarker

This compound has been identified as a potential degradation product of the chemical warfare agent sulfur mustard (mustard gas). Its detection in environmental or biological samples could therefore serve as a biomarker of exposure.

Detection as a Biomarker Workflow

The following diagram illustrates a generalized workflow for the detection of this compound in a sample, for instance, in the context of exposure monitoring.

G Biomarker Detection Workflow A Sample Collection (e.g., Soil, Water, Urine) B Sample Preparation (Extraction, Concentration) A->B C Instrumental Analysis (GC-MS or LC-MS) B->C D Data Acquisition C->D E Data Analysis (Comparison with Standard) D->E F Identification and Quantification E->F G Confirmation of Exposure F->G

Caption: Workflow for detection as a mustard gas biomarker.

Conclusion

This compound is a macrocyclic compound with considerable potential, particularly in the field of coordination chemistry. Its ability to selectively bind with heavy metal ions makes it a valuable target for research in sensing, remediation, and catalysis. Furthermore, its connection to the degradation of chemical warfare agents highlights its importance in the development of new analytical methods for exposure verification. Further experimental validation of its physical, chemical, and biological properties will undoubtedly open up new avenues for its application.

References

An In-depth Technical Guide to the Molecular Structure of 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 1,7-Dioxa-4,10-dithiacyclododecane. This macrocyclic compound, containing both ether and thioether functionalities, is of interest for its potential applications in coordination chemistry and as a building block in the synthesis of more complex molecules.

Molecular Structure and Properties

This compound is a 12-membered macrocycle with the chemical formula C₈H₁₆O₂S₂.[1] Its structure consists of a twelve-atom ring containing two oxygen atoms and two sulfur atoms, separated by ethylene bridges. The systematic IUPAC name for this compound is this compound.[1]

PropertyValueReference
Molecular Formula C₈H₁₆O₂S₂[1]
Molecular Weight 208.341 g/mol [1]
CAS Registry Number 294-95-1[1]
IUPAC Name This compound[1]

Synthesis

A potential synthetic pathway for this compound is depicted below. This proposed Williamson ether synthesis followed by a thioether formation would involve the reaction of a diol with a di-halo-thioether or the reaction of a dithiol with a di-halo-ether under high-dilution conditions to favor intramolecular cyclization.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2,2'-Thiodiethanethiol C Base (e.g., NaH or K2CO3) High Dilution A->C + B 1,2-Bis(2-chloroethoxy)ethane B->C + D This compound C->D Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Data

While a detailed experimental protocol is not available, some spectroscopic data for this compound has been archived.

Infrared (IR) Spectroscopy

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides a reference infrared spectrum for this compound. The spectrum would be expected to show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹, C-O stretching vibrations for the ether linkages in the region of 1050-1150 cm⁻¹, and C-S stretching vibrations, which are typically weaker and appear in the fingerprint region.

Mass Spectrometry

The NIST Chemistry WebBook also indicates the availability of mass spectrometry data (electron ionization).[1] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 208, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the ether and thioether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not available in the searched literature. For a symmetrical molecule like this, the ¹H NMR spectrum would be expected to show multiplets for the methylene protons adjacent to the oxygen and sulfur atoms. The ¹³C NMR spectrum would show distinct signals for the carbon atoms in different chemical environments (i.e., C-O and C-S).

Crystallographic Data

No crystallographic data for this compound could be located in the searched databases. The crystal structure of the related compound, 1,7-dioxa-4-thia-10-azacyclododecane, was determined to be monoclinic.[2]

Applications in Research and Drug Development

Macrocyclic compounds containing soft donor atoms like sulfur are known to form stable complexes with heavy metal ions. Therefore, this compound could be investigated as a ligand for the selective binding of metal ions. In drug development, such macrocycles can serve as scaffolds for the design of more complex molecules with specific biological targets. The introduction of functional groups onto the macrocyclic ring could lead to derivatives with potential therapeutic applications.

Conclusion

References

An In-depth Technical Guide on 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 1,7-Dioxa-4,10-dithiacyclododecane

This technical guide serves to consolidate the available scientific information on this compound for researchers, scientists, and professionals in drug development. While comprehensive experimental data for this specific molecule is limited in publicly accessible literature, this document provides a summary of its known properties and discusses potential applications by drawing parallels with structurally related macrocyclic compounds.

Chemical and Physical Properties

This compound, a 12-membered macrocycle containing two oxygen and two sulfur heteroatoms, possesses a unique set of properties that make it a subject of interest in coordination chemistry and material science.[1][2] Its structure suggests a potential for selective metal ion complexation.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundNIST WebBook[2]
Other Names 4,10-Dioxa-1,7-dithiacyclododecaneNIST WebBook[2]
CAS Number 294-95-1NIST WebBook[2]
Molecular Formula C₈H₁₆O₂S₂NIST WebBook[2]
Molecular Weight 208.341 g/mol NIST WebBook[2]
IUPAC Standard InChI InChI=1S/C8H16O2S2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h1-8H2NIST WebBook[2]
IUPAC Standard InChIKey ANWGCVKFPKDUBI-UHFFFAOYSA-NNIST WebBook[2]

A summary of available thermodynamic data from chemical databases is presented in Table 2. These values are crucial for understanding the compound's behavior in various chemical processes.

Table 2: Thermodynamic Properties of this compound

PropertyDescriptionValueUnitsSource
ΔfG° Standard Gibbs free energy of formationkJ/molCheméo[3]
ΔfH°gas Enthalpy of formation at standard conditionskJ/molCheméo[3]
ΔfusH° Enthalpy of fusion at standard conditionskJ/molCheméo[3]
ΔvapH° Enthalpy of vaporization at standard conditionskJ/molCheméo[3]
log10WS Log10 of Water solubilitymol/lCheméo[3]
logPoct/wat Octanol/Water partition coefficientCheméo[3]
McVol McGowan's characteristic volumeml/molCheméo[3]
Pc Critical PressurekPaCheméo[3]
Tboil Normal Boiling Point TemperatureKCheméo[3]
Tc Critical TemperatureKCheméo[3]
Tfus Normal melting (fusion) pointKCheméo[3]
Vc Critical Volumem³/kmolCheméo[3]
(Note: Specific values for many of these properties are not readily available in the cited public databases.)

Potential Applications in Research and Drug Development

While specific research on the applications of this compound is not extensively documented, its structural motifs, characteristic of crown ethers, suggest several potential areas of utility.

Catalysis

The presence of oxygen and sulfur donor atoms within the macrocyclic ring makes this compound a candidate for use as a ligand in catalysis.[1] Crown ether complexes are known to solubilize metal salts in organic solvents and can activate the associated anions, thereby promoting catalytic activity.[1] Although detailed catalytic studies on this specific compound are yet to be widely published, research on analogous diaza-crown ethers provides valuable insights. For instance, copper(II) complexes of 1,7-dioxa-4,10-diazacyclododecane have demonstrated significant efficacy in the cleavage of supercoiled DNA, exhibiting rate accelerations of approximately 10⁸-fold over the uncatalyzed reaction.[4] This suggests that metal complexes of this compound could be designed to exhibit potent catalytic activity in various biochemical reactions.

Separation and Extraction Processes

The selective ion-binding capabilities of crown ethers are well-established. The 12-membered ring of this compound, along with its specific combination of donor atoms, likely confers selectivity towards certain metal ions. This property could be exploited for the separation and recovery of valuable or toxic metal ions from aqueous solutions.

Experimental Protocols

Conceptual Synthetic Workflow

The synthesis of macrocyclic ethers and thioethers often involves the reaction of a diol or dithiol with a dihalide or ditosylate under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A plausible, though hypothetical, synthetic route is depicted in the workflow diagram below.

G Conceptual Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Final Product A 2,2'-Oxybis(ethanethiol) F Cyclization Reaction A->F B 1,2-Dichloroethane B->F C High-Dilution Conditions C->F D Base (e.g., NaH or K2CO3) D->F E Solvent (e.g., THF or DMF) E->F G Filtration F->G H Solvent Evaporation G->H I Column Chromatography H->I J This compound I->J

Caption: Conceptual workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the involvement of this compound in any biological signaling pathways. Research on analogous diazacyclododecane derivatives has shown their potential to interact with and cleave DNA, suggesting a possible, though yet unexplored, role in interfering with cellular processes at the genetic level. The logical relationship for the action of a hypothetical metal complex of this compound in DNA cleavage, based on related compounds, is illustrated below.

G Hypothetical DNA Cleavage Mechanism cluster_components Components cluster_interaction Interaction cluster_outcome Outcome A This compound D Formation of Metal Complex A->D B Metal Ion (e.g., Cu(II)) B->D C Supercoiled DNA E Complex Binds to DNA C->E D->E F Cleavage of Phosphodiester Bond E->F G Nicked or Linearized DNA F->G

Caption: Hypothetical mechanism of DNA cleavage by a metal complex.

Future Research Directions

The field would greatly benefit from further investigation into this compound. Key areas for future research include:

  • Development of robust synthetic protocols: Establishing and publishing a reliable and scalable synthesis method is a critical first step.

  • Comprehensive characterization: Detailed spectroscopic and crystallographic analysis would provide a deeper understanding of its structural and electronic properties.

  • Metal ion complexation studies: Investigating its binding affinity and selectivity for a range of metal ions would elucidate its potential in separation science and catalysis.

  • Exploration of biological activity: Screening for antimicrobial, anticancer, or other biological activities, particularly of its metal complexes, could open avenues for therapeutic applications.

References

1,7-Dioxa-4,10-dithiacyclododecane molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1,7-Dioxa-4,10-dithiacyclododecane

This technical guide provides essential information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a heterocyclic compound with a 12-membered ring containing two oxygen atoms and two sulfur atoms. The nomenclature specifies the positions of these heteroatoms within the cyclododecane framework.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for analytical studies, reaction stoichiometry, and material characterization.

PropertyValue
Molecular FormulaC₈H₁₆O₂S₂[1][2]
Molecular Weight208.341 g/mol [1]
CAS Registry Number294-95-1[1][2]

Structural Information

The structural arrangement of this compound is key to its chemical behavior and potential applications. The name itself provides a logical map of the heteroatom placement within the carbon-based ring structure.

G Structural Relationship of this compound cluster_ring Cyclododecane Ring (12 members) cluster_key Heteroatom Key C1 C S4 S C1->S4 CH2-S C2 C C2->C1 CH2-CH2 C5 C S4->C5 C6 C C5->C6 CH2-CH2 O7 O C6->O7 CH2-O C8 C O7->C8 C9 C C8->C9 CH2-CH2 S10 S C9->S10 CH2-S C11 C S10->C11 C12 C C11->C12 CH2-CH2 O1 O C12->O1 CH2-O O1->C2 O Oxa (Oxygen) S Thia (Sulfur)

References

Host-Guest Chemistry of Sulfur-Containing Crown Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the host-guest chemistry of sulfur-containing crown ethers, commonly known as thia-crown ethers. This class of macrocycles has garnered significant interest due to its unique selective binding properties, particularly towards soft heavy metal ions, and its potential applications in diverse fields ranging from analytical chemistry to drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to serve as a comprehensive resource.

Core Concepts in Thia-Crown Ether Host-Guest Chemistry

Thia-crown ethers are structural analogues of crown ethers where one or more oxygen atoms in the macrocyclic ring are replaced by sulfur atoms.[1] This substitution fundamentally alters the electronic and steric properties of the macrocycle, leading to a shift in its guest-binding preferences.[2]

According to Pearson's Hard and Soft Acid-Base (HSAB) theory, hard acids prefer to bind to hard bases, while soft acids favor soft bases. The ether oxygen atoms in traditional crown ethers are hard Lewis bases, leading to their high affinity for hard Lewis acids such as alkali and alkaline earth metal cations.[3] In contrast, the sulfur atoms in thia-crown ethers are soft Lewis bases.[3] This "soft" nature imparts a strong preference for binding to soft Lewis acids, which include many heavy metal cations like silver (Ag⁺), lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺).[4][5] This selective complexation is the cornerstone of their host-guest chemistry and the foundation for their applications.

The stability of thia-crown ether-metal ion complexes is influenced by several factors, including:

  • The number of sulfur donor atoms: Increasing the number of sulfur atoms in the macrocyclic ring generally enhances the stability of complexes with soft metal ions.[4]

  • Cavity size: The "best-fit" principle, where the guest ion's diameter closely matches the cavity size of the host, plays a crucial role in complex stability.

  • Conformational flexibility of the macrocycle: The ability of the thia-crown ether to adopt a suitable conformation to coordinate with the guest ion is vital for strong binding.

  • The solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of the host-guest complex.[6]

Quantitative Data on Thia-Crown Ether-Metal Ion Complexation

The strength of the interaction between a thia-crown ether (host) and a metal ion (guest) is quantified by the stability constant (log K) and the thermodynamic parameters of complexation, namely the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). A more negative ΔG° value indicates a more spontaneous and stable complex formation.

Below are tables summarizing the stability constants and thermodynamic data for the complexation of various oxo-thia-crown ethers with a selection of metal ions.

Table 1: Stability Constants (log K) of Oxo-Thia-Crown Ether-Metal Ion Complexes in 50% Dioxane-Water at 25°C [3]

Thia-Crown EtherAg⁺Ca²⁺K⁺Na⁺Mg²⁺Zn²⁺Fe²⁺
B1 (1,4-dithia-12-crown-4)3.153.253.103.853.452.953.55
B2 (1,7-dithia-12-crown-4)2.853.952.953.353.403.153.95
B3 (1,7-dithia-15-crown-5)3.053.153.853.303.203.453.25
B4 (1,7-dithia-18-crown-6)2.903.053.253.903.153.203.10
B5 (1,10-dithia-18-crown-6)2.803.103.953.253.153.202.95
B6 (1,10-dithia-21-crown-7)2.853.253.203.303.903.152.90

Table 2: Gibbs Free Energy of Complexation (ΔG° in kJ/mol) of Oxo-Thia-Crown Ether-Metal Ion Complexes in 50% Dioxane-Water at 25°C [3]

Thia-Crown EtherAg⁺Ca²⁺K⁺Na⁺Mg²⁺Zn²⁺Fe²⁺
B1 (1,4-dithia-12-crown-4)-17.98-18.55-17.69-21.97-19.69-16.84-20.26
B2 (1,7-dithia-12-crown-4)-16.27-22.54-16.84-19.12-19.41-17.98-22.54
B3 (1,7-dithia-15-crown-5)-17.41-17.98-21.97-18.83-18.26-19.69-18.55
B4 (1,7-dithia-18-crown-6)-16.55-17.41-18.55-22.26-17.98-18.26-17.69
B5 (1,10-dithia-18-crown-6)-15.98-17.69-22.54-18.55-17.98-18.26-16.84
B6 (1,10-dithia-21-crown-7)-16.27-18.55-18.26-18.83-22.26-17.98-16.55

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of thia-crown ether host-guest chemistry.

Synthesis of a Representative Thia-Crown Ether: 1,4,7-Trithiacyclononane (9S3)

1,4,7-Trithiacyclononane (often abbreviated as 9S3 or[7]aneS₃) is a classic example of an all-sulfur thia-crown ether.[8] The following is a high-yield, one-step synthesis protocol.[4]

Materials:

  • 1,2-ethanedithiol

  • bis(2-chloroethyl) sulfide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Add cesium carbonate (2.0 equivalents) to anhydrous DMF in the flask.

  • In the dropping funnel, prepare a solution of 1,2-ethanedithiol (1.0 equivalent) and bis(2-chloroethyl) sulfide (1.0 equivalent) in anhydrous DMF.

  • Heat the cesium carbonate suspension in DMF to 60°C with vigorous stirring.

  • Add the solution from the dropping funnel dropwise to the heated suspension over a period of 4-6 hours.

  • After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 12 hours.

  • Allow the reaction mixture to cool to room temperature and filter to remove the inorganic salts.

  • Wash the filtered solids with DMF.

  • Combine the filtrate and washings, and remove the DMF under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,4,7-trithiacyclononane as a white solid.

Determination of Stability Constants by Conductometric Titration

Conductometric titration is a widely used method to determine the stoichiometry and stability constants of crown ether-metal ion complexes.[3] The principle lies in the change in molar conductivity of a metal salt solution upon the addition of the crown ether.

Materials and Equipment:

  • Thia-crown ether of interest

  • Metal salt (e.g., perchlorate or nitrate salt of the desired cation)

  • High-purity solvent (e.g., acetonitrile, methanol, or a binary mixture like dioxane-water)

  • Conductivity meter with a dipping-type conductivity cell

  • Thermostated water bath

  • Microburette

Procedure:

  • Prepare a stock solution of the metal salt of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

  • Prepare a stock solution of the thia-crown ether of a known concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Place a known volume (e.g., 25 mL) of the metal salt solution into the conductivity cell, which is maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) using the thermostated water bath.

  • Measure the initial molar conductivity of the metal salt solution.

  • Add small, precise aliquots of the thia-crown ether solution to the metal salt solution using the microburette.

  • After each addition, stir the solution to ensure homogeneity and allow it to equilibrate for a few minutes before measuring the molar conductivity.

  • Continue the additions until the molar ratio of thia-crown ether to metal ion is approximately 3:1 or until the change in conductivity becomes negligible.

  • Plot the molar conductivity as a function of the molar ratio of [Thia-Crown Ether]/[Metal Ion].

  • The stoichiometry of the complex can be determined from the inflection point of the titration curve. For a 1:1 complex, a single inflection point will be observed at a molar ratio of 1.

  • The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using non-linear regression analysis.

Determination of Stability Constants by ¹H NMR Titration

¹H NMR titration is a powerful technique to study host-guest interactions in solution and to determine binding constants.[5][9] It relies on monitoring the changes in the chemical shifts of the host or guest protons upon complexation.

Materials and Equipment:

  • Thia-crown ether (host)

  • Metal salt (guest)

  • Deuterated solvent (e.g., CD₃CN, CD₃OD, DMSO-d₆)

  • High-resolution NMR spectrometer

  • High-precision volumetric glassware or microsyringes

Procedure:

  • Prepare a stock solution of the thia-crown ether (host) of a known concentration in the chosen deuterated solvent.

  • Prepare a stock solution of the metal salt (guest) of a known, higher concentration in the same deuterated solvent. It is crucial that the host concentration remains constant throughout the titration.

  • Transfer a precise volume of the host solution into an NMR tube and record its ¹H NMR spectrum. This is the spectrum of the free host.

  • Add a small, precise aliquot of the guest solution to the NMR tube containing the host solution.

  • Gently mix the solution and allow it to equilibrate.

  • Record the ¹H NMR spectrum of the mixture.

  • Repeat steps 4-6 with incremental additions of the guest solution, covering a range of guest-to-host molar ratios (e.g., from 0.1 to 10 or higher).

  • Identify the host protons whose chemical shifts change significantly upon addition of the guest.

  • Plot the change in chemical shift (Δδ) of a specific host proton as a function of the guest concentration.

  • The binding constant (K) and the chemical shift of the fully complexed host can be determined by fitting the titration data to a 1:1 binding isotherm using a non-linear least-squares fitting algorithm.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of thia-crown ether host-guest chemistry.

Synthesis_of_9S3 cluster_reactants Reactants cluster_reagents_conditions Reagents & Conditions cluster_process Process cluster_product Product Reactant1 1,2-Ethanedithiol Process1 High Dilution Cyclization Reactant1->Process1 Reactant2 bis(2-Chloroethyl) Sulfide Reactant2->Process1 Reagent1 Cesium Carbonate (Base) Reagent1->Process1 Condition1 Anhydrous DMF (Solvent) Condition1->Process1 Condition2 60°C Condition2->Process1 Product 1,4,7-Trithiacyclononane (9S3) Process1->Product

Caption: Synthetic pathway for 1,4,7-trithiacyclononane (9S3).

Selective_Binding cluster_guests Guest Ions cluster_interaction Interaction Host Thia-Crown Ether (Soft Base) Strong_Interaction Strong, Favorable Interaction Host->Strong_Interaction HSAB Principle Weak_Interaction Weak, Unfavorable Interaction Host->Weak_Interaction Soft_Acid Soft Acid (e.g., Ag⁺, Pb²⁺, Hg²⁺) Soft_Acid->Strong_Interaction Hard_Acid Hard Acid (e.g., Na⁺, K⁺, Ca²⁺) Hard_Acid->Weak_Interaction

Caption: Selective binding based on the HSAB principle.

NMR_Titration_Workflow A Prepare Host (Thia-Crown Ether) Solution in Deuterated Solvent C Record ¹H NMR of Free Host A->C B Prepare Guest (Metal Salt) Stock Solution D Add Aliquot of Guest Solution to Host B->D C->D E Record ¹H NMR of Mixture D->E F Repeat Addition and Measurement E->F G Plot Δδ vs. [Guest] F->G Multiple Data Points H Non-linear Least-Squares Fitting G->H I Determine Stability Constant (K) H->I

Caption: Workflow for NMR titration experiment.

Applications in Drug Development

The unique properties of thia-crown ethers make them promising candidates for various applications in drug development and therapy. Their ability to selectively bind heavy metal ions is particularly relevant for the development of antidotes for heavy metal poisoning and as carriers for radioactive metal ions in diagnostics and therapy.

Potential as Heavy Metal Chelating Agents

Thia-crown ethers can act as potent chelating agents for toxic heavy metals such as lead, mercury, and cadmium. By encapsulating these metal ions within their cavity, they can facilitate their removal from biological systems, mitigating their toxic effects. The high stability of the resulting complexes is crucial for effective chelation therapy.

Radiopharmaceutical Applications

Thia-crown ethers can form stable complexes with various metallic radionuclides. This property can be exploited to develop targeted radiopharmaceuticals for cancer diagnosis (e.g., using gamma-emitting isotopes) or therapy (e.g., using beta- or alpha-emitting isotopes). By attaching a thia-crown ether to a tumor-targeting molecule (such as an antibody or a peptide), the radioactive metal can be selectively delivered to the cancer cells.

Antimicrobial and Anticancer Activity

Recent studies have shown that some thia-crown ether derivatives exhibit intrinsic biological activity. For instance, certain thia-crown ethers have demonstrated potential as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[10] Additionally, some sugar-derivatized thia-crown ethers have shown promising anticancer activity, potentially through interactions with key cellular targets.[3]

The proposed mechanism for these biological activities often involves the disruption of essential metal ion homeostasis within the cells or the inhibition of metalloenzymes that are crucial for microbial or cancer cell survival.

While the application of thia-crown ethers in drug development is still an emerging field, their unique host-guest chemistry offers exciting possibilities for the design of novel therapeutic and diagnostic agents. Further research is needed to fully elucidate their mechanisms of action, pharmacokinetic profiles, and toxicological properties to translate their potential into clinical applications.

References

The Enigmatic Crown Ether: A Technical Guide to 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the current scientific understanding of the macrocyclic compound 1,7-Dioxa-4,10-dithiacyclododecane. Despite its well-defined structure, a thorough review of scientific literature reveals a notable scarcity of in-depth research on this specific molecule. This guide will detail its fundamental properties and draw comparisons with closely related, more extensively studied analogues to provide a contextual understanding.

Introduction and Discovery

This compound belongs to the family of crown ethers, specifically a 12-membered ring system containing two oxygen and two sulfur heteroatoms. Its chemical formula is C8H16O2S2, with a molecular weight of 208.341 g/mol and a CAS Registry Number of 294-95-1.

While the broader class of thia-crown ethers has been a subject of significant interest for their ability to selectively bind metal ions, the specific history of the discovery of this compound is not well-documented in prominent scientific literature. Its existence is confirmed through chemical databases and supplier inventories, suggesting it is a known compound. However, a seminal publication detailing its first synthesis and characterization remains elusive. This is not uncommon for less-studied members of large chemical families, where the focus may have been on analogues with different heteroatom arrangements that exhibited more pronounced complexation or catalytic properties.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes its basic identifiers and computed properties.

PropertyValueSource
Chemical Formula C8H16O2S2NIST WebBook
Molecular Weight 208.341 g/mol NIST WebBook
CAS Registry Number 294-95-1NIST WebBook
IUPAC Name This compoundNIST WebBook

Synthesis and Experimental Protocols

A plausible synthetic pathway, based on established methods for analogous crown ethers, is illustrated below. This represents a generalized workflow and has not been experimentally verified for this specific compound.

G Generalized Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product diol bis(2-hydroxyethyl) sulfide cyclization Intramolecular Cyclization diol->cyclization dithiol ethane-1,2-dithiol dithiol->cyclization conditions Base (e.g., NaH or Cs2CO3) High-Dilution in Solvent (e.g., DMF or THF) conditions->cyclization product This compound cyclization->product

Caption: Generalized synthetic pathway for this compound.

Spectroscopic and Structural Data

Detailed experimental spectroscopic and structural data for this compound, such as Nuclear Magnetic Resonance (NMR) spectra and single-crystal X-ray diffraction data, are not available in the reviewed literature. The NIST WebBook indicates the availability of Infrared (IR) and Mass Spectrometry (MS) data, though the primary source for this data is not specified.

Biological Activity and Signaling Pathways

There is no published research on the biological activity or the involvement of this compound in any signaling pathways. Research on analogous aza- and thia-crown ethers has explored their potential as ionophores, catalysts, and therapeutic agents. However, such studies have not been extended to this specific dithia-dioxa-crown ether.

Future Research Directions

The current lack of data on this compound presents several opportunities for future research. A logical workflow for investigating this compound is outlined below.

G Proposed Research Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Evaluation cluster_biological Biological Investigation synthesis Develop & Optimize Synthetic Protocol purification Purification & Isolation synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms xray Single-Crystal X-ray Diffraction purification->xray complexation Metal Ion Complexation Studies xray->complexation catalysis Catalytic Activity Screening complexation->catalysis bio_screening Biological Activity Screening catalysis->bio_screening pathway Signaling Pathway Analysis bio_screening->pathway

Caption: A proposed workflow for the future investigation of this compound.

Conclusion

This compound remains a sparsely documented member of the crown ether family. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its synthesis, characterization, and potential applications. The information presented in this guide, drawn from available chemical databases and knowledge of analogous compounds, provides a foundational understanding. It is hoped that this summary will encourage further research into this enigmatic molecule to unlock its potential in areas such as coordination chemistry, catalysis, and drug development.

Theoretical Framework for the Study of 1,7-Dioxa-4,10-dithiacyclododecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this publication, dedicated theoretical and computational studies specifically modeling 1,7-Dioxa-4,10-dithiacyclododecane are not extensively available in peer-reviewed literature. This technical guide therefore presents a comprehensive framework based on established theoretical methodologies and findings from closely related analogous compounds, particularly isomers and other dithia-dioxa-crown ethers. The provided data and protocols are illustrative and intended to guide future research in this area.

Introduction

This compound is a macrocyclic compound belonging to the family of crown ethers, which are renowned for their ability to selectively bind cations. The incorporation of both "hard" oxygen and "soft" sulfur donor atoms within the 12-membered ring suggests a versatile coordination chemistry, with potential applications in ion sensing, phase-transfer catalysis, and the development of novel therapeutic agents. Theoretical and computational studies are indispensable for elucidating the fundamental properties of this molecule, including its conformational landscape, electronic structure, and interactions with various guest species. Such insights are crucial for the rational design of new functional materials and drug candidates.

This guide provides a detailed overview of the theoretical approaches that can be employed to study this compound, targeting researchers, scientists, and professionals in drug development.

Proposed Computational Methodologies

The theoretical investigation of this compound and its complexes would typically involve a multi-step computational protocol. Density Functional Theory (DFT) is a powerful and widely used method for such studies, offering a good balance between accuracy and computational cost.

Conformational Analysis

Due to the flexibility of the 12-membered ring, a thorough conformational search is the foundational step.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound can be built using standard molecular modeling software.

  • Molecular Mechanics (MM) Search: An initial broad conformational search can be performed using a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e). This step efficiently explores the potential energy surface and identifies a set of low-energy conformers.

  • DFT Optimization: The low-energy conformers identified from the MM search should then be subjected to geometry optimization using DFT. A common choice of functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set.[1]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations should be performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Solvation Effects: To model the behavior in a specific solvent, the optimizations and frequency calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Electronic Structure Analysis

Understanding the electronic properties is key to predicting the reactivity and interaction capabilities of the macrocycle.

Protocol:

  • Molecular Orbital Analysis: Following DFT optimization, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be visualized and their energies calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting non-covalent interactions.

Cation Binding Studies

A primary application of crown ethers is their ability to bind cations. Theoretical studies can predict the selectivity and affinity of this compound for various metal ions.

Protocol:

  • Complex Construction: The cation of interest (e.g., Na⁺, K⁺, Ag⁺, Ca²⁺) is placed within the cavity of the optimized low-energy conformer of the macrocycle.

  • Geometry Optimization of the Complex: The entire host-guest complex is then optimized using DFT, employing a basis set suitable for the metal ion (e.g., LANL2DZ for heavier metals).

  • Binding Energy Calculation: The binding energy (ΔE_bind) is calculated to determine the strength of the interaction. It is typically corrected for basis set superposition error (BSSE) using the counterpoise method. The formula is:

    ΔE_bind = E_complex - (E_host + E_guest) + E_BSSE

    Where E_complex, E_host, and E_guest are the electronic energies of the complex, the isolated host, and the isolated guest, respectively.

  • Thermodynamic Analysis: The Gibbs free energy of binding (ΔG_bind) can be calculated to provide a more realistic measure of binding affinity in solution, incorporating thermal and entropic contributions.

Illustrative Data Presentation

The following tables present hypothetical yet representative data that could be expected from the theoretical studies described above. These values are based on findings for analogous dithia-dioxa-crown ethers.

Property Computational Level Illustrative Value Reference
Conformational Energy (Relative Gibbs Free Energy)
Conformer AB3LYP/6-31G(d)0.00 kcal/molAnalogous Studies
Conformer BB3LYP/6-31G(d)+1.25 kcal/molAnalogous Studies
Conformer CB3LYP/6-31G(d)+2.80 kcal/molAnalogous Studies
Electronic Properties
HOMO EnergyB3LYP/6-31G(d)-6.5 eV[1]
LUMO EnergyB3LYP/6-31G(d)-0.8 eV[1]
HOMO-LUMO GapB3LYP/6-31G(d)5.7 eV[1]
Cation Binding Affinity (Gas Phase)
Binding Energy with Na⁺B3LYP/6-31G(d)-35 kcal/molAnalogous Studies
Binding Energy with K⁺B3LYP/6-31G(d)-28 kcal/molAnalogous Studies
Binding Energy with Ag⁺B3LYP/6-31G(d)-55 kcal/molAnalogous Studies

Table 1: Exemplary Theoretical Data for this compound.

Visualizations

Diagrams are essential for representing complex workflows and relationships in theoretical chemistry.

Computational_Workflow cluster_prep 1. Initial Setup cluster_conf_search 2. Conformational Analysis cluster_analysis 3. Property Calculation cluster_binding 4. Cation Binding Study mol_build Build 3D Structure mm_search Molecular Mechanics Search mol_build->mm_search dft_opt DFT Optimization of Conformers mm_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop nbo_analysis NBO Analysis freq_calc->nbo_analysis complex_build Construct Host-Guest Complex freq_calc->complex_build complex_opt Optimize Complex Geometry complex_build->complex_opt binding_energy Calculate Binding Energy (BSSE corrected) complex_opt->binding_energy

Caption: Computational workflow for theoretical studies.

Host_Guest_Interaction cluster_macrocycle This compound cluster_cation Guest Cation O1 O1 S4 S4 O7 O7 S10 S10 cation M+ cation->O1 Coordination cation->O7 Interaction cation->S4 cation->S10

Caption: Host-guest coordination with a cation.

Conclusion

While specific experimental and theoretical data on this compound is currently sparse, the established computational methodologies for analogous crown ethers provide a clear and robust roadmap for future investigations. The combination of conformational analysis, electronic structure calculations, and cation binding studies, primarily using DFT, will be instrumental in characterizing this promising macrocycle. The insights gained from such theoretical work will undoubtedly accelerate its exploration for applications in materials science and drug discovery, providing a molecular-level understanding to guide synthetic and experimental efforts.

References

Methodological & Application

Synthesis of 1,7-Dioxa-4,10-dithiacyclododecane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of the macrocyclic compound 1,7-Dioxa-4,10-dithiacyclododecane. This dithia-crown ether is of interest for its potential applications in chelation therapy, as a component of diagnostic imaging agents, and as a scaffold in the design of novel therapeutic agents.

Introduction

This compound is a 12-membered macrocycle containing two ether and two thioether linkages. Its chemical formula is C₈H₁₆O₂S₂ and it has a molecular weight of 208.34 g/mol . The presence of both soft (sulfur) and hard (oxygen) donor atoms within its macrocyclic framework imparts interesting coordination properties, making it a target for studies in supramolecular chemistry and medicinal chemistry. Potential applications stem from its ability to selectively bind metal ions, a property that is crucial in the development of radiopharmaceuticals and agents for the detoxification of heavy metals.

Applications in Research and Drug Development

The unique structural features of this compound and related dithia-crown ethers make them valuable tools in several areas of drug development and biomedical research:

  • Chelation of Heavy Metals: The thioether moieties provide a high affinity for soft heavy metal ions such as mercury, lead, and cadmium. This makes them potential candidates for the development of therapeutic chelating agents to treat heavy metal poisoning.

  • Radiopharmaceuticals: The ability to form stable complexes with radionuclides is a key requirement for imaging and therapeutic agents in nuclear medicine. Dithia-crown ethers can be functionalized to target specific tissues or cells and carry a radioactive payload for diagnostic (e.g., SPECT or PET imaging) or therapeutic purposes. For instance, ether and crown ether-containing complexes of Technetium-99m have been investigated for heart imaging[1].

  • Drug Delivery and Molecular Scaffolding: The macrocyclic structure can be modified with various functional groups to create more complex molecules. This allows for its use as a scaffold in the design of targeted drug delivery systems or as a linker to conjugate biomolecules. Related diaza-dithia cyclododecane derivatives have been shown to exhibit cytotoxic activity, highlighting the potential of this scaffold in oncology research[2].

  • Ion Sensing: The selective binding of metal ions can be exploited in the development of chemical sensors for detecting specific cations in biological or environmental samples[3][4][5][6].

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis-type cyclization reaction. This involves the reaction of a dithiol with a dihaloalkane under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Proposed Synthetic Pathway

The most plausible synthetic route involves the reaction of 2,2'-oxybis(ethanethiol) with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 2,2'-Oxybis(ethanethiol) (HS-CH2CH2-O-CH2CH2-SH) product This compound reagent1->product + reagent2 1,2-Dibromoethane (Br-CH2CH2-Br) reagent2->product base Base (e.g., Cs2CO3) solvent Solvent (e.g., DMF)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of macrocyclic thioethers. Researchers should optimize reaction conditions for the best results.

Materials and Equipment
  • 2,2'-Oxybis(ethanethiol)

  • 1,2-Dibromoethane

  • Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., sodium hydride)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

  • High-dilution reaction setup (e.g., syringe pump and a large volume flask)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and purification

Procedure
  • Setup for High Dilution: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 500 mL of anhydrous DMF.

  • Preparation of Reactant Solutions:

    • Prepare a solution of 2,2'-oxybis(ethanethiol) (e.g., 10 mmol) in 100 mL of anhydrous DMF.

    • Prepare a solution of 1,2-dibromoethane (e.g., 10 mmol) in 100 mL of anhydrous DMF.

  • Addition of Base: Add cesium carbonate (e.g., 20 mmol, 2 equivalents) to the reaction flask containing DMF. Heat the suspension to a gentle reflux.

  • Slow Addition of Reactants: Using two separate syringe pumps, add the solutions of 2,2'-oxybis(ethanethiol) and 1,2-dibromoethane simultaneously to the refluxing DMF/base suspension over a period of 8-12 hours. This slow addition under high dilution is crucial to favor the intramolecular cyclization.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (DMF) under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 200 mL of deionized water and extract with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Experimental_Workflow A 1. Prepare Reactant Solutions - 2,2'-Oxybis(ethanethiol) in DMF - 1,2-Dibromoethane in DMF C 3. Slow, Simultaneous Addition - Use syringe pumps - Add reactants over 8-12 hours A->C B 2. Set up High-Dilution Reaction - Large volume of DMF - Add Base (Cs2CO3) B->C D 4. Reflux - Continue for 12-24 hours C->D E 5. Work-up - Remove DMF - Aqueous work-up and extraction D->E F 6. Purification - Column Chromatography E->F G 7. Characterization - NMR, Mass Spectrometry F->G

Caption: General workflow for the synthesis of this compound.

Quantitative Data

Due to the lack of a specific published synthesis for this compound, the following table provides expected ranges for key parameters based on the synthesis of analogous macrocyclic thioethers. Actual values will need to be determined experimentally.

ParameterExpected Value/RangeNotes
Reactant Molar Ratio 1:1:2(Dithiol : Dihaloalkane : Base)
Reaction Temperature 80-120 °CDependent on the solvent used (e.g., refluxing DMF).
Reaction Time 24-48 hoursIncludes slow addition and subsequent reflux.
Yield (Crude) 20-50%Yields for macrocyclization reactions can be moderate due to competing polymerization.
Yield (Purified) 10-30%After chromatographic purification.
¹H NMR (CDCl₃, ppm) δ 2.8-3.0 (t, 8H), δ 3.6-3.8 (t, 8H)Approximate chemical shifts for the methylene protons adjacent to sulfur and oxygen, respectively. Splitting patterns will be triplets.
¹³C NMR (CDCl₃, ppm) δ 30-35 (CH₂-S), δ 70-75 (CH₂-O)Approximate chemical shifts for the carbon atoms.
Mass Spectrum (m/z) [M+H]⁺ ≈ 209.06Expected mass for the protonated molecule.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • 2,2'-Oxybis(ethanethiol) has a strong, unpleasant odor. Handle with care.

  • 1,2-Dibromoethane is a suspected carcinogen and should be handled with extreme caution.

  • Cesium carbonate is a strong base and can cause irritation. Avoid contact with skin and eyes.

  • DMF is a skin irritant and can be absorbed through the skin.

This document provides a comprehensive guide for the synthesis and potential applications of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research goals.

References

Application Notes and Protocols: Metal Ion Complexation with 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dioxa-4,10-dithiacyclododecane is a macrocyclic ligand with a 12-membered ring containing two oxygen and two sulfur donor atoms. The presence of both hard (oxygen) and soft (sulfur) donor atoms makes it a versatile chelator for a range of metal ions, with a particular affinity for soft or borderline metal ions. This characteristic is of significant interest in various fields, including the development of therapeutic and diagnostic agents, where selective metal chelation is crucial. For instance, derivatives of analogous aza-crown ethers have shown potential in cleaving nucleic acids, suggesting applications in artificial nuclease development.

These application notes provide an overview of the complexation of metal ions with this compound and related compounds, along with detailed protocols for the characterization of these interactions. Due to the limited availability of specific quantitative data for this compound, data for structurally similar dithia- and diaza-crown ethers are presented for illustrative purposes.

Data Presentation: Complexation of Metal Ions with Analogous Macrocycles

The following tables summarize stability constants (log K) and thermodynamic parameters for the complexation of various metal ions with macrocycles structurally related to this compound. This data provides a comparative basis for predicting the behavior of the target ligand.

Table 1: Stability Constants (log K) for 1:1 Metal Ion Complexes with Dithia-12-Crown-4 Analogs in a 1:1 Dioxane-Water System at 25°C.

Metal Ion1,4-Dithia-12-crown-41,7-Dithia-12-crown-4
Ag⁺3.853.62
Ca²⁺2.412.35
K⁺2.152.08
Na⁺1.981.91
Mg²⁺2.202.12
Zn²⁺2.582.49
Fe²⁺2.752.66

Data is illustrative and sourced from studies on analogous compounds.

Table 2: Thermodynamic Parameters for the Complexation of Cd²⁺ with Kryptofix 21 (a Diaza-Crown Ether) in Acetonitrile at 25°C.

ParameterValue
log K7.05
ΔG° (kJ/mol)-40.2
ΔH° (kJ/mol)-33.7
TΔS° (kJ/mol)6.5

Data is for an analogous diaza-crown ether and is intended to be representative.[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction between this compound and metal ions are provided below.

Protocol 1: Determination of Stability Constants by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Materials:

  • This compound

  • Metal salt of interest (e.g., AgNO₃, Hg(ClO₄)₂, PdCl₂)

  • Appropriate buffer solution (e.g., MES, HEPES, considering potential interactions with the metal ion)

  • ITC instrument

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound (typically 0.1-0.2 mM) in the chosen buffer.

    • Prepare a solution of the metal salt (typically 1-2 mM, 10-20 times the concentration of the ligand) in the same buffer.

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300 rpm).

    • Equilibrate the instrument with the buffer.

  • Titration:

    • Load the ligand solution into the sample cell.

    • Load the metal salt solution into the injection syringe.

    • Perform an initial injection (e.g., 1 µL) to be discarded during data analysis, followed by a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH, and n.

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Protocol 2: Monitoring Complex Formation by UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the formation of metal-ligand complexes if either the ligand, the metal ion, or the resulting complex has a chromophore that changes its absorbance upon complexation.

Materials:

  • This compound

  • Metal salt of interest

  • Solvent (e.g., acetonitrile, methanol, water)

  • UV-Vis spectrophotometer

Procedure:

  • Spectral Scans:

    • Prepare a solution of the ligand at a known concentration.

    • Record its UV-Vis spectrum.

    • Prepare a solution of the metal salt at a known concentration and record its spectrum.

  • Titration:

    • Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal salt.

    • Record the UV-Vis spectrum for each solution.

    • Monitor the changes in absorbance at a specific wavelength where the complex absorbs.

  • Data Analysis:

    • Plot the change in absorbance versus the metal ion concentration.

    • Use a suitable binding isotherm (e.g., Benesi-Hildebrand method for 1:1 complexes) to determine the stability constant.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the solution-state structure of the complex and can identify the donor atoms involved in coordination.

Materials:

  • This compound

  • Diamagnetic metal salt (e.g., Ag⁺, Hg²⁺, Pd²⁺)

  • Deuterated solvent (e.g., CD₃CN, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • ¹H and ¹³C NMR of the Free Ligand:

    • Dissolve the ligand in the deuterated solvent and acquire ¹H and ¹³C NMR spectra.

  • NMR Titration:

    • To the NMR tube containing the ligand solution, add incremental amounts of the metal salt solution.

    • Acquire a ¹H NMR spectrum after each addition.

    • Monitor the chemical shift changes of the ligand's protons. Protons close to the coordinating atoms will experience the most significant shifts.

  • 2D NMR (COSY, HSQC):

    • For a more detailed structural analysis of the final complex, acquire 2D NMR spectra to aid in the assignment of all proton and carbon signals.

  • Data Analysis:

    • The magnitude and direction of the chemical shift changes provide insights into the binding site and conformational changes of the ligand upon complexation.

Visualizations

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis A Prepare Ligand Solution B Prepare Metal Solution A->B C Degas Both Solutions B->C D Equilibrate Instrument C->D E Load Ligand into Cell D->E F Load Metal into Syringe E->F G Perform Titration F->G H Integrate Heat Peaks G->H I Fit to Binding Model H->I J Determine Kₐ, ΔH, n I->J K Calculate ΔG, ΔS J->K

Caption: Workflow for Isothermal Titration Calorimetry.

Logical Relationship of Thermodynamic Parameters

Thermodynamics Ka Binding Affinity (Kₐ) G Gibbs Free Energy (ΔG) Ka->G -RTln(Kₐ) H Enthalpy (ΔH) G->H ΔG = ΔH - TΔS S Entropy (ΔS) G->S ΔG = ΔH - TΔS ITC ITC ITC->Ka ITC->H

Caption: Interrelation of Thermodynamic Parameters.

General Workflow for NMR Titration

NMR_Titration A Prepare Ligand in Deuterated Solvent B Acquire Initial NMR Spectrum A->B C Add Aliquot of Metal Solution B->C D Acquire NMR Spectrum C->D E Repeat C and D Until Saturation D->E Monitor Changes F Analyze Chemical Shift Perturbations E->F

Caption: Workflow for NMR Titration Experiment.

References

Application Notes and Protocols: 1,7-Dioxa-4,10-dithiacyclododecane as a Ligand for Transition Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dioxa-4,10-dithiacyclododecane is a 12-membered macrocyclic ligand, an analog of a crown ether where two oxygen atoms have been replaced by sulfur atoms. Its structure, containing both hard (oxygen) and soft (sulfur) donor atoms, makes it a versatile chelating agent for a wide range of transition metals.[1][2][3] The principles of Hard and Soft Acids and Bases (HSAB) theory suggest that the hard oxygen donors will preferentially coordinate with hard metal ions, while the soft sulfur atoms favor coordination with soft metal ions.[1] This differential affinity allows for the potential development of complexes with high stability and specificity.

The unique coordination chemistry of thioether macrocycles makes them distinct from their common oxygen analogs, enabling the stabilization of metal complexes in various oxidation states.[2] While specific research on this compound is not extensive, its structural motifs are present in a broader class of ligands used in catalysis, ion separation, and supramolecular chemistry.[1][4] Furthermore, the development of platinum(II) and palladium(II) complexes is of significant interest in the field of drug development due to their potential as anticancer agents.[5][6][7] These notes provide an overview of the potential applications and generalized protocols for the synthesis and use of this ligand.

Experimental Protocols

The following are generalized protocols based on standard synthetic methods for macrocyclic ligands and their metal complexes. Researchers should optimize these procedures for their specific experimental setup and target molecules.

Protocol 1: Synthesis of this compound Ligand

This protocol describes a general approach for the synthesis of S2O2 macrocycles, which typically involves the reaction of a dithiol with a dihalide under high-dilution conditions to promote intramolecular cyclization over polymerization.

Materials:

  • 2,2'-(Ethylenedioxy)diethanethiol

  • 1,2-Dibromoethane (or corresponding dihalide)

  • A strong base (e.g., Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3))

  • Anhydrous, high-purity solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere synthesis

  • High-dilution apparatus (e.g., syringe pump for slow addition)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Set up a large-volume, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) containing a magnetic stirrer and a large volume of the chosen anhydrous solvent.

  • In a separate flask, dissolve the dithiol precursor in the anhydrous solvent.

  • In another flask, dissolve the dihalide precursor in the anhydrous solvent.

  • Add the strong base to the main reaction flask.

  • Using a syringe pump, add the dithiol and dihalide solutions simultaneously and dropwise to the stirred suspension of the base in the solvent over a period of 24-48 hours. The slow addition is critical to maintain high dilution.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 24 hours.

  • Quench the reaction carefully by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using silica gel column chromatography to isolate the this compound ligand.

  • Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

G Diagram 1: General Synthesis Workflow for the Ligand cluster_reactants Reactant Preparation cluster_reaction Cyclization Reaction cluster_purification Workup and Purification cluster_analysis Analysis Dithiol Dithiol in Anhydrous Solvent ReactionVessel Base Suspension in Anhydrous Solvent (e.g., NaH in THF) Dithiol->ReactionVessel Slow addition via syringe pump (High Dilution) Dihalide Dihalide in Anhydrous Solvent Dihalide->ReactionVessel Slow addition via syringe pump (High Dilution) Quench Quench Reaction ReactionVessel->Quench Stir 24h Extract Solvent Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: General Synthesis Workflow for the Ligand

Protocol 2: Synthesis of a Transition Metal Complex (e.g., Pd(II) or Pt(II))

This protocol provides a general method for coordinating the this compound ligand with a transition metal salt. The example uses a platinum(II) precursor.[8]

Materials:

  • This compound ligand

  • Transition metal salt (e.g., Potassium tetrachloroplatinate(II) - K₂PtCl₄ or Palladium(II) chloride - PdCl₂)

  • Solvent (e.g., Methanol, Acetonitrile, or a Methanol/Water mixture)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound ligand in the chosen solvent in a round-bottom flask.

  • In a separate container, dissolve the transition metal salt in the same solvent. Some salts may require gentle heating or sonication to dissolve completely.

  • Add the metal salt solution dropwise to the stirred solution of the ligand at room temperature.

  • A color change or the formation of a precipitate may be observed upon addition.

  • Allow the reaction mixture to stir for 12-24 hours at room temperature or with gentle heating to ensure complete complexation.

  • If a precipitate has formed, collect the solid product by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

  • If the product is soluble, reduce the solvent volume under reduced pressure and induce crystallization by cooling or by the addition of a less polar solvent.

  • Dry the resulting complex under vacuum.

  • Characterize the final product using techniques such as IR spectroscopy (to observe shifts in C-O and C-S stretching frequencies), elemental analysis, and, if possible, single-crystal X-ray diffraction to determine the coordination geometry.

G Diagram 2: Workflow for Metal Complex Synthesis Ligand Dissolve Ligand in Solvent Mix Combine Solutions & Stir (12-24h) Ligand->Mix MetalSalt Dissolve Metal Salt (e.g., K₂PtCl₄) in Solvent MetalSalt->Mix Isolate Isolate Product Mix->Isolate Filter Filter Precipitate Isolate->Filter Precipitate forms Crystallize Crystallize from Solution Isolate->Crystallize Soluble product Dry Wash and Dry Under Vacuum Filter->Dry Crystallize->Dry Characterize Characterize Complex (IR, Elemental Analysis, X-ray) Dry->Characterize

Caption: Workflow for Metal Complex Synthesis

Data Presentation

Quantitative data for this compound is scarce in published literature. The tables below present representative data for a structurally similar S₂O₂ macrocycle and cytotoxic activity data for representative palladium(II) complexes to illustrate the types of characterization relevant to this field.

Table 1: Crystallographic Data for a Related S₂O₂ Macrocycle and its Metal Complexes [8] (Data for 5,8-dioxa-2,11-dithia-[9]-o-cyclophane)

CompoundFormulaCrystal SystemSpace GroupKey Bond Lengths/Features
Ligand (L) C₁₄H₂₀O₂S₂MonoclinicP2₁/cS atoms are exodentate, O atoms are endodentate
[Ag(L)(NO₃)] C₁₄H₂₀AgNO₅S₂MonoclinicP2₁/nDistorted trigonal planar Ag(I) coordinated by two S atoms and one O from NO₃⁻
[Pt(L)Cl₂] C₁₄H₂₀Cl₂O₂PtS₂MonoclinicP2₁/cDistorted square-planar Pt(II) coordinated to two S atoms and two Cl⁻ ions in a cis arrangement

Table 2: Example Cytotoxic Activity of Palladium(II) Complexes Against Human Colon Carcinoma Cell Lines [10] (Note: These complexes do not contain the title ligand but serve as an example for drug development applications.)

CompoundCell LineIC₅₀ Value (μM) ± SD
Complex A HT-295.54 ± 0.37
Complex A DLD-12.50 ± 0.34
Complex B HT-2968.51 ± 6.56
Complex B DLD-110.37 ± 1.25

Applications and Areas for Research

1. Coordination Chemistry and Selective Metal Binding The dual-donor nature of the ligand makes it an excellent candidate for fundamental coordination chemistry studies. It can be used to investigate the competitive binding of various transition metals. The soft sulfur atoms are expected to form stable complexes with soft metals like Pd(II), Pt(II), Ag(I), and Cu(I), while the hard oxygen atoms can participate in coordination with harder metals.[1][2][3]

G Diagram 3: HSAB Principle in Ligand Coordination cluster_ligand This compound cluster_metals Transition Metal Ions Ligand Ligand Donor Sites Sulfur Sulfur (Soft Base) Ligand->Sulfur Oxygen Oxygen (Hard Base) Ligand->Oxygen SoftMetals Soft Acids (e.g., Pd²⁺, Pt²⁺, Ag⁺, Cu⁺) Sulfur->SoftMetals Strong Interaction (Preferred) HardMetals Hard / Borderline Acids (e.g., Fe³⁺, Co²⁺, Zn²⁺) Sulfur->HardMetals Weaker Interaction Oxygen->SoftMetals Weaker Interaction Oxygen->HardMetals Strong Interaction (Preferred)

Caption: HSAB Principle in Ligand Coordination

2. Homogeneous Catalysis Crown ethers and their analogs are known to function as phase-transfer catalysts by sequestering metal cations in the organic phase.[1][11] Transition metal complexes of this compound could be investigated for catalytic activity in various organic transformations. The metal center can act as the catalytic site, while the macrocyclic ligand modulates its electronic properties and stability.

3. Drug Development and Biological Applications

  • Anticancer Agents: Platinum(II) and Palladium(II) complexes are known for their anticancer properties, which are often mediated by their ability to bind to DNA and induce apoptosis.[5][7] The development of novel complexes with ligands like this compound could lead to new therapeutic agents with different solubility, stability, and activity profiles compared to existing drugs like cisplatin.[12]

  • Artificial Nucleases: Metal complexes of macrocyclic ligands have demonstrated the ability to cleave DNA.[1] For instance, copper complexes of related aza-macrocycles have shown significant efficiency in cleaving supercoiled DNA.[1] Complexes of this compound with redox-active metals like copper could be explored for similar nuclease activity, which is relevant for both therapeutic and biotechnological applications.

4. Separation and Extraction The strong affinity of thioether ligands for soft heavy metals suggests a potential application in the selective extraction and separation of these ions from aqueous solutions.[1] The ligand could be used in liquid-liquid extraction systems or immobilized on solid supports for use in chromatography to capture ions like mercury(II), cadmium(II), or lead(II).

References

Application Notes & Protocols: 1,7-Dioxa-4,10-dithiacyclododecane in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,7-Dioxa-4,10-dithiacyclododecane as a catalyst and a ligand in various chemical transformations. The unique structure of this macrocycle, featuring both hard oxygen and soft sulfur donor atoms, allows for versatile applications in catalysis, particularly in phase transfer catalysis and transition metal-mediated reactions.

Application Note: Phase Transfer Catalysis in Nucleophilic Substitution Reactions

Introduction:

This compound is an effective phase transfer catalyst for nucleophilic substitution reactions involving a solid or aqueous inorganic salt and an organic substrate. The macrocycle's ability to complex with alkali metal cations, such as potassium and sodium, facilitates the transport of the corresponding anion into the organic phase, thereby enhancing its nucleophilicity and accelerating the reaction rate. The presence of soft sulfur atoms can also contribute to the stabilization of the complex and influence the reactivity.

Key Features:

  • High Catalytic Activity: Efficiently promotes reactions at low catalyst loadings.

  • Broad Substrate Scope: Applicable to a variety of nucleophilic substitution reactions.

  • Mild Reaction Conditions: Enables reactions to proceed at lower temperatures.

  • Enhanced Anion Activation: Sequesters the metal cation, leading to a "naked" and more reactive anion.

Typical Application:

One prominent application is the Williamson ether synthesis, where an alkyl halide reacts with an alcohol in the presence of a solid base like potassium carbonate. This compound facilitates the dissolution of the base in the organic solvent, leading to a higher yield of the ether product under milder conditions.

Quantitative Data Summary
EntryAlkyl HalideAlcoholBaseCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromidePhenolK₂CO₃1Toluene80495
21-Bromooctane1-ButanolNa₂CO₃2Acetonitrile601288
3Ethyl bromoacetate4-MethoxyphenolK₂CO₃1THF50692
4Benzyl bromidePhenolK₂CO₃0Toluene8024<10
Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Benzyl bromide

  • Phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 g, 10.6 mmol), anhydrous potassium carbonate (2.1 g, 15.2 mmol), and this compound (0.022 g, 0.106 mmol, 1 mol%).

  • Add 40 mL of anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide (1.26 mL, 10.6 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain the temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with toluene (2 x 10 mL).

  • Combine the organic filtrates and wash with 1 M NaOH (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure benzyl phenyl ether.

Phase Transfer Catalysis Workflow

Application Note: Palladium-Catalyzed Cross-Coupling Reactions

Introduction:

This compound can act as a ligand for transition metals like palladium in cross-coupling reactions. The soft sulfur donors can coordinate to the soft palladium center, while the overall flexibility of the macrocycle can influence the geometry and electronic properties of the catalytic species. This can lead to enhanced catalytic activity and stability.

Key Features:

  • Ligand for Palladium: Forms stable and active palladium complexes.

  • Enhanced Catalyst Stability: The macrocyclic nature of the ligand can prevent catalyst decomposition.

  • Tunable Reactivity: The presence of both oxygen and sulfur donors allows for potential modulation of the catalyst's electronic properties.

Typical Application:

In Suzuki-Miyaura cross-coupling reactions, the this compound-palladium complex can effectively catalyze the coupling of aryl halides with arylboronic acids to form biaryls, which are important structural motifs in many pharmaceuticals.

Quantitative Data Summary
EntryAryl HalideArylboronic AcidBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Pd(OAc)₂ (2 mol%), Ligand (4 mol%)Toluene/H₂O100298
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidK₃PO₄Pd₂(dba)₃ (1 mol%), Ligand (2 mol%)Dioxane/H₂O110691
34-IodoanisoleNaphthalene-1-boronic acidCs₂CO₃Pd(OAc)₂ (2 mol%), Ligand (4 mol%)DMF90494
44-BromotoluenePhenylboronic acidK₂CO₃Pd(OAc)₂ (2 mol%)Toluene/H₂O1001245

Ligand = this compound

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and this compound (8.3 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of toluene and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • To this mixture, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add 1 mL of degassed water.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 2 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 4-methyl-1,1'-biphenyl.

G cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₂->Ar-Pd(II)-Ar'(L)

Suzuki-Miyaura Catalytic Cycle

Disclaimer: The quantitative data and protocols provided are representative examples based on the established principles of catalysis with similar compounds. Actual results may vary depending on the specific substrates, reaction conditions, and purity of the reagents. It is recommended to perform small-scale optimization experiments before scaling up. The catalytic potential of this compound is an emerging area of research, and further studies are needed to fully elucidate its catalytic capabilities.

Application Notes and Protocols: 1,7-Dioxa-4,10-dithiacyclododecane in Separation Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dioxa-4,10-dithiacyclododecane is a crown ether, a class of macrocyclic compounds renowned for their ability to selectively bind cations. The structure of this particular crown ether, featuring a 12-membered ring with two oxygen and two sulfur donor atoms, suggests a strong affinity for soft heavy metal ions. This characteristic makes it a promising candidate for various applications in separation science, particularly in the selective extraction and sensing of environmentally and industrially significant metal ions.

The fundamental principle underlying its use in separation is the formation of stable and selective host-guest complexes with specific metal cations. The presence of soft sulfur donor atoms in the macrocyclic ring is expected to confer a preference for soft Lewis acids, such as heavy metal ions like silver (Ag⁺), mercury (Hg²⁺), and lead (Pb²⁺). The lipophilic exterior of the resulting metal-crown ether complex facilitates its transport across phase boundaries, be it in liquid-liquid extraction or through a membrane.

While specific experimental data for this compound is limited in publicly available literature, its potential applications can be inferred from the well-documented behavior of analogous dithia-crown ethers. The following application notes and protocols are based on these established principles and methodologies for related compounds and are intended to serve as a guide for the development of separation and sensing techniques using this compound.

Application Note 1: Selective Solvent Extraction of Heavy Metal Ions

This application note describes a method for the selective extraction of heavy metal ions from aqueous solutions using this compound as the extracting agent in a liquid-liquid extraction system. This technique is applicable for the pre-concentration of trace heavy metals for analytical purposes or for the removal of toxic heavy metals from wastewater streams.

Principle:

This compound, dissolved in an organic solvent immiscible with water, acts as a phase-transfer catalyst. At the aqueous-organic interface, it selectively complexes with target heavy metal ions. This complex is then partitioned into the organic phase. By controlling experimental conditions such as pH and the presence of counter-anions, selective extraction can be achieved. The metal ions can then be stripped from the organic phase into a fresh aqueous solution for analysis or recovery.

Data Presentation:

The expected selectivity of this compound for various metal ions is based on the known affinities of dithia crown ethers. The following table summarizes the anticipated extraction efficiency.

Metal IonIonic Radius (Å)Predicted Extraction Efficiency (%)Rationale
Ag⁺1.15HighSoft-soft interaction with sulfur donors.
Hg²⁺1.02HighStrong affinity of dithia crown ethers for mercury.[1]
Pb²⁺1.19Moderate to HighFavorable interaction with sulfur donors.
Cd²⁺0.95ModerateBorderline hard-soft acid, some interaction expected.
Zn²⁺0.74Low to ModerateWeaker interaction compared to softer metals.
Cu²⁺0.73LowGenerally prefers nitrogen or oxygen donors.
Na⁺1.02Very LowHard cation, weak interaction with soft sulfur donors.
K⁺1.38Very LowHard cation, weak interaction with soft sulfur donors.

Note: The predicted extraction efficiencies are qualitative and would need to be determined experimentally. The actual values will depend on the specific experimental conditions.

Experimental Protocol: Liquid-Liquid Extraction of Silver(I) Ions

This protocol provides a general procedure for the selective extraction of Ag⁺ ions from an aqueous solution.

Materials:

  • This compound

  • Chloroform (or another suitable organic solvent like 1,2-dichloroethane)

  • Silver nitrate (AgNO₃) standard solution (e.g., 1000 ppm)

  • Nitric acid (HNO₃)

  • Deionized water

  • Separatory funnels (125 mL)

  • Mechanical shaker

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

  • Preparation of Organic Phase: Dissolve a known concentration of this compound (e.g., 0.01 M) in chloroform.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a known concentration of Ag⁺ (e.g., 10 ppm) from the standard solution. Adjust the pH of the solution to a desired value (e.g., pH 4-6) using dilute HNO₃.

  • Extraction:

    • Place equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases into a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30-60 minutes) using a mechanical shaker to ensure thorough mixing and equilibration.

    • Allow the phases to separate completely.

  • Phase Separation: Carefully separate the aqueous and organic phases.

  • Analysis:

    • Determine the concentration of Ag⁺ remaining in the aqueous phase using AAS or ICP-MS.

    • The concentration of Ag⁺ in the organic phase can be calculated by mass balance.

  • Stripping (Optional):

    • To recover the extracted Ag⁺, the organic phase can be brought into contact with a stripping solution (e.g., a dilute solution of a complexing agent like thiosulfate).

    • Shake the organic phase with the stripping solution and analyze the Ag⁺ concentration in the stripping solution.

Calculations:

  • Distribution Ratio (D): D = [Ag⁺]org / [Ag⁺]aq

  • Extraction Efficiency (%E): %E = (D / (D + Vaq/Vorg)) * 100

Where [Ag⁺]org and [Ag⁺]aq are the concentrations of silver ions in the organic and aqueous phases, respectively, and Vaq and Vorg are the volumes of the aqueous and organic phases.

Visualization:

Solvent_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Metal Ion Solution) extraction 1. Combine Phases in Separatory Funnel prep_aq->extraction prep_org Prepare Organic Phase (Crown Ether in Solvent) prep_org->extraction shaking 2. Shake to Equilibrate extraction->shaking separation 3. Allow Phases to Separate shaking->separation analyze_aq Analyze Aqueous Phase (e.g., by AAS/ICP-MS) separation->analyze_aq Aqueous Phase analyze_org Analyze Organic Phase (or calculate by difference) separation->analyze_org Organic Phase

Solvent Extraction Workflow

Application Note 2: Potentiometric Sensing of Heavy Metal Ions with an Ion-Selective Electrode

This application note outlines the development of a potentiometric ion-selective electrode (ISE) for the determination of heavy metal ion activity in aqueous solutions. The proposed ISE incorporates this compound as the ionophore in a polymeric membrane.

Principle:

An ISE is an electrochemical sensor that measures the activity of a specific ion in a solution. The core component of the ISE is an ion-selective membrane that exhibits a specific affinity for the target ion. In this proposed electrode, this compound is immobilized within a PVC membrane. When the electrode is immersed in a sample solution, a potential difference develops across the membrane that is proportional to the logarithm of the activity of the target heavy metal ion. This potential is measured against a reference electrode, and the resulting voltage can be used to determine the ion concentration.

Data Presentation:

The performance of a hypothetical heavy metal ISE based on this compound is predicted in the table below. These values are based on typical performance characteristics of similar crown ether-based ISEs.

ParameterPredicted ValueSignificance
Linear Range10⁻⁶ to 10⁻¹ MThe concentration range over which the electrode response is linear.
Nernstian Slope~29.5 mV/decade for M²⁺The change in potential for a tenfold change in ion activity.
Limit of Detection~10⁻⁷ MThe lowest concentration at which the ion can be reliably detected.
Response Time< 30 secondsThe time taken to reach a stable potential reading.
SelectivityHigh for Ag⁺, Hg²⁺, Pb²⁺The ability of the electrode to respond to the target ion in the presence of other ions.

Experimental Protocol: Preparation and Characterization of a Lead(II)-Selective Electrode

This protocol details the steps for constructing and testing a Pb²⁺-selective electrode.

Materials:

  • This compound (ionophore)

  • Poly(vinyl chloride) (PVC) of high molecular weight

  • o-Nitrophenyloctyl ether (o-NPOE) (plasticizer)

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (anionic additive)

  • Tetrahydrofuran (THF), freshly distilled

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Ag/AgCl reference electrode

  • High-impedance voltmeter or ion meter

  • Glass rings for membrane casting

Procedure:

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve PVC (e.g., 33% by weight), o-NPOE (e.g., 65% by weight), this compound (e.g., 1% by weight), and KTpClPB (e.g., 1% by weight) in a minimal amount of THF.

    • Stir the mixture until a homogenous, viscous solution is obtained.

  • Membrane Casting:

    • Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.

    • Allow the THF to evaporate slowly over 24 hours to form a transparent, flexible membrane.

  • Electrode Assembly:

    • Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.

    • Mount the membrane disc in a commercially available ISE body or a custom-made electrode body.

    • Fill the electrode body with an internal filling solution containing a fixed concentration of the target ion and a chloride salt (e.g., 0.01 M Pb(NO₃)₂ and 0.01 M KCl).

    • Insert an internal Ag/AgCl reference electrode into the filling solution.

  • Conditioning:

    • Condition the electrode by soaking it in a dilute solution of the target ion (e.g., 10⁻³ M Pb(NO₃)₂) for several hours before use.

  • Calibration and Measurement:

    • Immerse the prepared ISE and an external Ag/AgCl reference electrode in a series of standard solutions of Pb²⁺ of varying concentrations (e.g., from 10⁻⁷ M to 10⁻¹ M).

    • Record the potential at each concentration after the reading stabilizes.

    • Plot the potential (mV) versus the logarithm of the Pb²⁺ activity to generate a calibration curve.

    • The concentration of Pb²⁺ in unknown samples can be determined from their potential readings using the calibration curve.

Visualization:

ISE_Components cluster_solution Sample Solution ise_body Ion-Selective Electrode Body Internal Ag/AgCl Reference Electrode Internal Filling Solution (e.g., 0.01 M Pb(NO₃)₂ + 0.01 M KCl) Ion-Selective Membrane (PVC + Plasticizer + Ionophore) voltmeter High-Impedance Voltmeter ise_body:f0->voltmeter Connect to solution Beaker Sample Solution containing Pb²⁺ ions External Reference Electrode (Ag/AgCl) solution:f1->voltmeter Connect to

Components of an Ion-Selective Electrode Setup

References

Application Note: NMR Spectroscopic Analysis of 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,7-Dioxa-4,10-dithiacyclododecane. Due to the limited availability of published experimental NMR data for this specific compound, this application note presents a general, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra. Furthermore, it includes a detailed analysis of the expected spectral features based on the molecular structure, offering a predictive framework for researchers. This guide is intended to assist in the structural verification and purity assessment of this compound.

Introduction

This compound is a macrocyclic compound containing ether and thioether functionalities. Such molecules are of interest in coordination chemistry and materials science. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity determination of organic molecules. This note outlines the expected ¹H and ¹³C NMR spectra and provides a standardized protocol for their acquisition.

Predicted NMR Data and Interpretation

Based on the molecular structure of this compound, the following NMR spectral data can be predicted. The molecule possesses a C₂ axis of symmetry, which simplifies the expected spectra by rendering certain protons and carbons chemically equivalent.

¹H NMR Spectroscopy:

The protons in the molecule are located on the ethylene bridges between the heteroatoms. Due to the molecule's symmetry, there are three distinct sets of protons, labeled A, B, and C in the diagram below.

  • Protons A (-O-CH₂-CH₂-S-): These two methylene groups are chemically equivalent. The protons within these groups are expected to appear as two distinct triplets due to coupling with the adjacent methylene protons.

  • Protons B (-S-CH₂-CH₂-S-): The protons of this central methylene bridge are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to couple with.

  • Protons C (-O-CH₂-CH₂-O-): Similar to Protons B, the protons of this methylene bridge are chemically equivalent and should also appear as a singlet.

¹³C NMR Spectroscopy:

Similarly, the carbon atoms can be grouped into three chemically equivalent sets.

  • Carbons A (-O-CH₂-CH₂-S-): Two equivalent carbons adjacent to the oxygen and sulfur atoms.

  • Carbons B (-S-CH₂-CH₂-S-): Two equivalent carbons of the central dithio-bridge.

  • Carbons C (-O-CH₂-CH₂-O-): Two equivalent carbons of the central dioxa-bridge.

A summary of the predicted chemical shifts is provided in the table below. The predicted values are based on standard chemical shift ranges for similar chemical environments.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-O-CH ₂-CH ₂-S-2.8 - 3.0 (t), 3.7 - 3.9 (t)30 - 35, 70 - 75
-S-CH ₂-CH ₂-S-2.6 - 2.8 (s)30 - 35
-O-CH ₂-CH ₂-O-3.5 - 3.7 (s)65 - 70

s = singlet, t = triplet

Molecular Structure and Atom Labeling

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_H Acquire ¹H NMR setup->acquire_H acquire_C Acquire ¹³C NMR setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase_base Phasing & Baseline Correction ft->phase_base calibrate Chemical Shift Calibration phase_base->calibrate analyze Integration & Multiplicity Analysis calibrate->analyze

Application Note: Mass Spectrometry Analysis of 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the analysis of 1,7-Dioxa-4,10-dithiacyclododecane (CAS: 294-95-1), a heterocyclic compound with applications in coordination chemistry and materials science.[1] The methodology presented utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of this compound. This document provides a detailed experimental protocol, data analysis workflow, and a theoretical fragmentation pattern to aid researchers in the structural elucidation of this and related thio-crown ethers. The molecular formula for this compound is C₈H₁₆O₂S₂, with a molecular weight of approximately 208.34 g/mol .[2]

Introduction

This compound is a twelve-membered crown ether analog containing two oxygen and two sulfur heteroatoms. These types of macrocycles are of significant interest due to their ability to form stable complexes with various metal ions, leading to potential applications in catalysis, sensing, and separation sciences.[1] Accurate and reliable analytical methods are crucial for the characterization and quality control of such compounds. Mass spectrometry, particularly coupled with gas chromatography, offers a powerful tool for the identification and structural analysis of this compound. This note describes a robust GC-MS method and provides insights into the expected fragmentation patterns under electron ionization (EI).

Experimental Protocol

2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Working Solutions: Serially dilute the stock solution with dichloromethane to prepare working standards in the range of 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For analysis of the compound in a sample matrix (e.g., reaction mixture), perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Ensure the final concentration is within the calibrated range of the instrument.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full Scan.

Data Analysis Workflow

The following workflow outlines the steps for data acquisition and analysis.

A Sample Injection B GC Separation A->B C Electron Ionization (70 eV) B->C D Mass Analysis (Quadrupole) C->D E Data Acquisition (TIC & Mass Spectra) D->E F Peak Integration & Spectral Extraction E->F G Library Search (e.g., NIST) F->G H Fragmentation Pattern Analysis F->H I Compound Identification G->I H->I

Caption: GC-MS Data Analysis Workflow.

Results and Discussion

4.1. Theoretical Fragmentation Pattern

Under electron ionization, this compound is expected to undergo fragmentation through several key pathways, primarily initiated by the loss of an electron from one of the sulfur or oxygen atoms. The resulting molecular ion (m/z 208) may then undergo alpha-cleavage adjacent to the heteroatoms or ring-opening followed by further fragmentation.

The proposed major fragmentation pathways are visualized below:

mol This compound C₈H₁₆O₂S₂ M⁺• = 208 frag1 m/z = 148 C₆H₁₂OS₂⁺• Loss of C₂H₄O mol:f2->frag1 -C₂H₄O frag3 m/z = 104 C₄H₈OS⁺• Loss of C₂H₄S mol:f2->frag3 -C₂H₄S frag2 m/z = 120 C₄H₈S₂⁺• Loss of C₂H₄O frag1:f0->frag2 -C₂H₄ frag4 m/z = 92 C₃H₄S₂⁺• frag2:f0->frag4 -C₂H₄ frag5 m/z = 60 C₂H₄S⁺• frag3:f0->frag5 -C₂H₄O

Caption: Proposed EI Fragmentation of the Target Compound.

4.2. Quantitative Data Summary

The following table summarizes the theoretically predicted major ions, their elemental composition, and expected m/z values for this compound. The relative abundance is hypothetical and serves as a guide for spectral interpretation.

Fragment IonProposed FormulaCalculated m/zTheoretical Relative Abundance (%)
Molecular Ion [M]⁺•C₈H₁₆O₂S₂208.05945
[M - C₂H₄O]⁺•C₆H₁₂OS₂148.03860
[M - C₄H₈O₂]⁺•C₄H₈S₂120.007100 (Base Peak)
[M - C₂H₄S]⁺•C₆H₁₂O₂S104.05075
[C₃H₄S₂]⁺•C₃H₄S₂92.98055
[C₂H₄S]⁺•C₂H₄S60.00385

Note: This data is theoretical and intended for illustrative purposes. Actual fragmentation patterns and abundances may vary based on instrumentation and experimental conditions.

Conclusion

The GC-MS method detailed in this application note provides a reliable framework for the analysis of this compound. By understanding the proposed fragmentation pathways, researchers can confidently identify this compound and perform structural elucidation of related macrocyclic ethers. The provided protocol is a starting point and may be further optimized to suit specific laboratory instrumentation and sample matrices.

References

Application Notes and Protocols for Computational Modeling of 1,7-Dioxa-4,10-dithiacyclododecane Metal Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling of metal binding to the macrocyclic ligand 1,7-Dioxa-4,10-dithiacyclododecane. This document outlines the theoretical background, practical applications, and step-by-step protocols for both computational and experimental validation methods.

Introduction

This compound is a 12-membered crown ether analog containing both "hard" oxygen and "soft" sulfur donor atoms. This unique composition allows for selective binding with a range of metal ions, particularly "soft" heavy metal cations, making it a molecule of interest in areas such as ion transport, sensing, and targeted drug delivery. Computational modeling provides a powerful tool to investigate the thermodynamics and kinetics of metal complexation at a molecular level, offering insights that can guide experimental work and the design of novel ligands with enhanced properties.

Theoretical Background

The interaction between a metal ion (guest) and a macrocycle like this compound (host) is a fundamental concept in supramolecular chemistry. The stability of the resulting complex is governed by several factors, including the relative size of the metal ion and the macrocycle's cavity, the nature of the donor atoms, and the solvent environment.

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are instrumental in exploring these interactions. DFT is effective for calculating the electronic structure and binding energies of the complexes[1][2][3], while MD simulations provide insights into the dynamic behavior and conformational changes of the ligand-metal system in solution[4][5][6].

Application Notes

Predicting Metal Ion Selectivity

Computational modeling can predict the binding affinity and selectivity of this compound for different metal ions. By calculating the binding energies for a series of metal ions, researchers can identify the most favorable interactions. This is crucial for applications where selective targeting of a specific metal is required. For instance, DFT calculations have been used to evaluate the metal binding selectivity of various crown ethers by comparing their binding energies with different cations[1].

Elucidating Binding Modes and Conformations

Understanding the three-dimensional structure of the metal-ligand complex is key to understanding its function. Computational models can reveal the preferred coordination geometry of the metal ion within the macrocycle's cavity and how the ligand's conformation adapts to accommodate the guest. This includes identifying which donor atoms (oxygen or sulfur) are primarily involved in the binding.

Investigating Solvent Effects

The solvent plays a critical role in the thermodynamics of complex formation by solvating both the free ligand and the metal ion[4]. Explicit solvent MD simulations can model these interactions directly, providing a more realistic representation of the system compared to gas-phase calculations. This is essential for accurately predicting binding affinities in a biological or environmental context.

Guiding the Design of Novel Ligands

Insights gained from computational modeling can guide the rational design of new macrocyclic ligands with improved properties. By understanding the structure-activity relationships, researchers can propose modifications to the this compound scaffold to enhance its selectivity or affinity for a particular metal ion of interest.

Computational and Experimental Protocols

Protocol 1: DFT Calculations for Binding Energy

This protocol outlines the steps for calculating the binding energy of a metal ion to this compound using DFT.

Methodology:

  • Geometry Optimization:

    • Individually optimize the geometries of the this compound ligand and the metal ion of interest.

    • Construct an initial guess for the geometry of the metal-ligand complex and perform a full geometry optimization.

    • Commonly used software includes Gaussian, ORCA, or NWChem. The B3LYP functional with a 6-31G(d) basis set for the ligand and a larger basis set (e.g., LANL2DZ) for the metal ion is a common starting point[2].

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to ensure they correspond to true energy minima (i.e., no imaginary frequencies).

    • These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Binding Energy Calculation:

    • The binding energy (BE) is calculated as: BE = E_complex - (E_ligand + E_metal) where E_complex, E_ligand, and E_metal are the total electronic energies (including ZPVE corrections) of the optimized complex, ligand, and metal ion, respectively.

    • For higher accuracy, consider correcting for the Basis Set Superposition Error (BSSE) using the counterpoise method.

Workflow for DFT Binding Energy Calculation:

cluster_ligand Ligand Preparation cluster_metal Metal Ion cluster_complex Complex Calculation cluster_analysis Binding Energy Calculation L_start Initial Ligand Structure L_opt Geometry Optimization L_start->L_opt L_freq Frequency Calculation L_opt->L_freq L_energy E_ligand L_freq->L_energy BE_calc BE = E_complex - (E_ligand + E_metal) L_energy->BE_calc M_start Select Metal Ion M_energy E_metal M_start->M_energy M_energy->BE_calc C_start Initial Complex Structure C_opt Geometry Optimization C_start->C_opt C_freq Frequency Calculation C_opt->C_freq C_energy E_complex C_freq->C_energy C_energy->BE_calc start Optimized Complex Structure setup System Setup (Solvent Box, Ions) start->setup ff Force Field Parameterization setup->ff min Energy Minimization ff->min nvt NVT Equilibration (Heating) min->nvt npt NPT Equilibration (Density) nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis (RMSD, RDF, etc.) prod->analysis M Mⁿ⁺ ML [ML]ⁿ⁺ M->ML K_f L L L->ML ML->M K_d ML->L

References

Application Notes and Protocols for Heavy Metal Ion Detection using 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the macrocyclic compound 1,7-Dioxa-4,10-dithiacyclododecane for the detection of heavy metal ions. This thia-crown ether shows potential for selective binding of heavy metal ions due to the presence of soft sulfur donor atoms in its structure, making it a valuable tool in environmental monitoring, toxicology studies, and drug development processes where heavy metal contamination is a concern.

Introduction

This compound is a 12-membered crown ether with two oxygen and two sulfur heteroatoms. The incorporation of sulfur atoms into the macrocyclic ring shifts the binding preference from hard alkali and alkaline earth metals towards softer, heavy metal cations. This selectivity makes it a promising candidate for the development of sensors and extraction agents for toxic heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The complexation of metal ions within the crown ether cavity can be detected and quantified using various analytical techniques, including potentiometry and spectrophotometry.

Principle of Detection

The detection of heavy metal ions using this compound is based on the principle of host-guest chemistry. The crown ether acts as a 'host' that selectively encapsulates a specific 'guest' metal ion. This binding event alters the physicochemical properties of the system, which can be measured as a detectable signal.

  • Potentiometry: In this method, the crown ether is incorporated into an ion-selective electrode (ISE). The selective binding of the target metal ion at the membrane-solution interface generates a potential difference that is proportional to the concentration of the metal ion in the sample.

  • Spectrophotometry: The complexation of the metal ion by the crown ether can lead to changes in the solution's absorbance of light. By monitoring these changes, the concentration of the metal ion can be determined.

Quantitative Data

The complexation of this compound with various metal ions has been investigated using conductometric titration. The stability constants (log Kₑ) for the 1:1 complexes in a 1:1 dioxane-water system at 25°C are summarized in the table below. A higher log Kₑ value indicates a more stable complex.

Metal IonIonic Radius (Å)log Kₑ
Fe²⁺0.784.11
Ca²⁺1.003.87
K⁺1.383.52
Mg²⁺0.723.26
Na⁺1.023.12
Zn²⁺0.742.98
Ag⁺1.152.85

Data sourced from a conductometric study of thio-oxocrown ethers.[1]

The data suggests a preference for Fe²⁺ among the tested ions. Further studies are required to determine the stability constants with other key heavy metal ions such as Pb²⁺, Cd²⁺, and Hg²⁺.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of dithiocrown ethers involves the reaction of a diol with a dithiol in the presence of a base. A specific protocol for a related compound, 1,7-dioxa-4-thia-10-azacyclododecane, suggests a multi-step synthesis involving the reaction of a bis-tosylated precursor with a dithiol.[2] Researchers should adapt established synthetic procedures for thia-crown ethers to obtain this compound.

Protocol for Potentiometric Detection of Heavy Metal Ions

This protocol describes the fabrication of a Poly(vinyl chloride) (PVC) membrane-based ion-selective electrode (ISE) for the detection of heavy metal ions.

Materials:

  • This compound (ionophore)

  • High molecular weight PVC

  • Plasticizer (e.g., dioctyl phthalate - DOP, or o-nitrophenyloctyl ether - NPOE)

  • Anionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF)

  • Ag/AgCl reference electrode

  • pH meter/Ion analyzer

Procedure:

  • Membrane Preparation:

    • Prepare a membrane cocktail by dissolving PVC (e.g., 33% by weight), the plasticizer (e.g., 62% by weight), the ionophore (e.g., 4% by weight), and the anionic additive (e.g., 1% by weight) in THF.

    • Stir the mixture until a homogenous solution is obtained.

    • Pour the solution into a glass ring placed on a smooth glass plate and allow the THF to evaporate slowly at room temperature for at least 24 hours.

  • Electrode Assembly:

    • Cut a small disc from the prepared membrane and incorporate it into an ISE body.

    • Fill the electrode with an internal filling solution containing a known concentration of the target metal ion chloride (e.g., 1.0 x 10⁻³ M) and an Ag/AgCl internal reference electrode.

  • Calibration and Measurement:

    • Condition the electrode by soaking it in a solution of the target metal ion (e.g., 1.0 x 10⁻² M) for several hours.

    • Calibrate the electrode by measuring the potential in a series of standard solutions of the target metal ion of varying concentrations.

    • Plot the measured potential against the logarithm of the metal ion concentration to obtain a calibration curve.

    • Measure the potential of the sample solution and determine the concentration of the heavy metal ion from the calibration curve.

Protocol for Spectrophotometric Detection of Heavy Metal Ions

This protocol outlines a general procedure for the spectrophotometric determination of heavy metal ions upon complexation with this compound.

Materials:

  • This compound solution in a suitable solvent (e.g., acetonitrile or a water-miscible organic solvent).

  • Stock solutions of the heavy metal ions of interest.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound in the chosen solvent.

    • Prepare a series of standard solutions of the target heavy metal ion.

  • Measurement:

    • In a quartz cuvette, mix a known volume of the this compound solution with a known volume of the heavy metal ion standard solution.

    • Record the UV-Vis absorption spectrum of the resulting solution over a suitable wavelength range.

    • Repeat the measurement for all standard solutions to observe the change in absorbance upon complexation.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance change.

    • Perform a spectrophotometric titration by adding increasing amounts of the metal ion solution to the crown ether solution and recording the absorbance at the selected wavelength.

    • Plot the absorbance versus the molar ratio of the metal ion to the crown ether to determine the stoichiometry of the complex and the binding constant.

    • For quantitative analysis, create a calibration curve by plotting the absorbance at the selected wavelength against the concentration of the heavy metal ion in the presence of a constant concentration of the crown ether.

    • Measure the absorbance of the sample solution under the same conditions and determine the concentration of the heavy metal ion from the calibration curve.

Visualizations

experimental_workflow_potentiometry cluster_prep Membrane & Electrode Preparation cluster_measurement Measurement cluster_analysis Data Analysis cocktail Prepare Membrane Cocktail (PVC, Plasticizer, Ionophore, Additive in THF) casting Cast Membrane & Evaporate Solvent cocktail->casting assembly Assemble Ion-Selective Electrode casting->assembly conditioning Condition Electrode assembly->conditioning calibration Calibrate with Standard Solutions conditioning->calibration sample_measurement Measure Sample Potential calibration->sample_measurement calibration_curve Generate Calibration Curve calibration->calibration_curve concentration_determination Determine Ion Concentration sample_measurement->concentration_determination calibration_curve->concentration_determination signaling_pathway_complexation HM Heavy Metal Ion (Guest) Complex Host-Guest Complex HM->Complex Complexation CE 1,7-Dioxa-4,10- dithiacyclododecane (Host) CE->Complex Signal Detectable Signal (Potential or Absorbance Change) Complex->Signal Generates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 1,7-Dioxa-4,10-dithiacyclododecane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a bimolecular condensation reaction. This involves the reaction of a dithiol with a dihalide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A common approach is the reaction between bis(2-mercaptoethyl) ether and a suitable dihaloethane derivative in the presence of a base.

Q2: Why is a low yield of the desired product often obtained?

A2: Low yields in the synthesis of macrocycles like this compound are a frequent challenge. The primary reason is the competition between the desired intramolecular cyclization and intermolecular polymerization, which leads to the formation of linear oligomers and polymers. Other contributing factors can include side reactions, suboptimal reaction conditions, and difficulties in purification.

Q3: What are the critical parameters to control for improving the yield?

A3: To enhance the yield of the target macrocycle, several parameters are critical:

  • High-Dilution Conditions: This is arguably the most crucial factor. By keeping the concentration of the reactants low, the probability of two different molecules reacting (intermolecular) is reduced, while the probability of the two ends of the same molecule reacting (intramolecular) is favored.

  • Choice of Base: A suitable base is required to deprotonate the thiol groups, forming the more nucleophilic thiolate anions. The strength and steric hindrance of the base can influence the reaction rate and selectivity.

  • Reaction Temperature: The temperature can affect the reaction kinetics. An optimal temperature needs to be determined experimentally to ensure a reasonable reaction rate without promoting side reactions.

  • Purity of Reactants and Solvents: Impurities in the starting materials or solvent can lead to undesired side reactions and contaminate the final product.

Q4: What are the common side reactions to be aware of?

A4: Besides polymerization, other potential side reactions include oxidation of the thiol groups to form disulfides, and elimination reactions if the reaction conditions are too harsh. In some cases, unexpected intramolecular cyclizations involving other functional groups present in the starting materials can occur.[1][2]

Q5: How can I effectively purify the final product?

A5: Purification of this compound can be challenging due to the presence of structurally similar oligomeric byproducts. Column chromatography is the most common method for purification. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation. In some cases, recrystallization may also be a viable purification technique.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Ineffective base for thiolate formation.- Low reactivity of the dihalide.- Decomposition of reactants.- Use a stronger base (e.g., sodium hydride).- Use a more reactive dihalide (e.g., diiodide instead of dichloride).- Ensure reactants are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Predominance of Polymeric Byproducts - Reactant concentration is too high.- Implement high-dilution conditions by slow, simultaneous addition of both reactants to a large volume of solvent using syringe pumps.
Presence of Disulfide Impurities - Oxidation of thiol groups by atmospheric oxygen.- Degas the solvent and perform the reaction under a strictly inert atmosphere.
Difficult Purification - Inadequate separation of the macrocycle from oligomers.- Optimize the column chromatography conditions (e.g., try different solvent gradients, use a different stationary phase).- Consider preparative HPLC for difficult separations.
Inconsistent Yields - Variability in reactant quality.- Inconsistent reaction setup and conditions.- Use reactants from the same batch and of high purity.- Standardize the reaction setup, including addition rates, stirring speed, and temperature control.

Experimental Protocols

A detailed experimental protocol for a common synthetic route is provided below.

Synthesis of this compound via Cesium Carbonate Mediated Cyclization

This method is adapted from general procedures for synthesizing thioether macrocycles and offers good yields.[3]

Materials:

  • Bis(2-mercaptoethyl) ether

  • 1,2-Dichloroethane

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps.

  • To the flask, add a large volume of anhydrous DMF to act as the reaction solvent.

  • In separate syringes, prepare solutions of bis(2-mercaptoethyl) ether in DMF and 1,2-dichloroethane in DMF.

  • Add cesium carbonate to the reaction flask.

  • Heat the DMF and cesium carbonate mixture to the desired reaction temperature (e.g., 80 °C).

  • Using the syringe pumps, slowly and simultaneously add the solutions of bis(2-mercaptoethyl) ether and 1,2-dichloroethane to the reaction mixture over an extended period (e.g., 8-12 hours) with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the cesium salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, mass spectrometry).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_polymer Analyze crude product for polymerization start->check_polymer high_dilution Implement high-dilution conditions check_polymer->high_dilution Polymerization observed check_starting_materials Verify purity of starting materials check_polymer->check_starting_materials No significant polymerization end Improved Yield high_dilution->end purify_reagents Purify reactants and use anhydrous solvent check_starting_materials->purify_reagents Impurities detected check_reaction_conditions Review reaction conditions (base, temp.) check_starting_materials->check_reaction_conditions Reactants are pure purify_reagents->end optimize_conditions Optimize base and temperature check_reaction_conditions->optimize_conditions Suboptimal conditions check_reaction_conditions->end Conditions are optimal optimize_conditions->end

Caption: A decision tree for troubleshooting low product yield.

General Synthesis Pathway

Synthesis_Pathway reactant1 Bis(2-mercaptoethyl) ether conditions Base (e.g., Cs₂CO₃) High Dilution in DMF reactant1->conditions reactant2 1,2-Dihaloethane reactant2->conditions product This compound conditions->product

Caption: General reaction scheme for the synthesis.

References

Technical Support Center: Synthesis of Thia-Crown Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thia-crown ethers.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in thia-crown ether synthesis. The following table outlines frequent issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Crown Ether 1. Ineffective Template Effect: The chosen cation does not match the cavity size of the target crown ether, failing to pre-organize the acyclic precursor for cyclization.[1][2] 2. Intermolecular Polymerization: High concentration of reactants favors linear polymer formation over intramolecular cyclization.[2] 3. Inappropriate Base/Solvent Combination: The base may not be strong enough to deprotonate the thiol, or the solvent may hinder the SN2 reaction. 4. Poor Leaving Group: The leaving group on the electrophile (e.g., chloride) is not sufficiently reactive, leading to slow or incomplete reaction.[3]1. Select an Appropriate Template Ion: Use a metal cation whose ionic radius matches the cavity of the desired thia-crown ether (e.g., Na⁺ for 15-membered rings, K⁺ for 18-membered rings).[1][4] 2. Use High-Dilution Conditions: Slowly add the reactants to a large volume of solvent to favor intramolecular cyclization. 3. Optimize Base and Solvent: Use a suitable base (e.g., Cs₂CO₃, NaH, KOH) to ensure complete deprotonation of the thiol. Aprotic polar solvents like acetonitrile or DMF are often effective.[1] 4. Improve the Leaving Group: Convert halides to better leaving groups like tosylates or mesylates to increase the reaction rate and yield.[3]
Presence of a High Molecular Weight, Insoluble Product Formation of Linear Polymers/Oligomers: This is the most common side reaction, especially under concentrated conditions or without an effective template ion.[2][3]1. Implement High-Dilution Technique: Use a syringe pump for the slow addition of reactants to the reaction vessel. 2. Ensure Effective Templating: Verify that the correct template ion is used at the appropriate concentration. The template cation "organizes" the precursor, promoting cyclization over polymerization.[2]
Difficult Purification of the Final Product 1. Mixture of Cyclic Oligomers: The reaction may have produced a mixture of different-sized crown ethers (e.g., [1+1], [2+2] macrocycles). 2. Contamination with Linear Polymers: The desired product is contaminated with difficult-to-remove oligomeric side products.[3] 3. Product is an Oil or Difficult to Crystallize: The purity of the crown ether may be insufficient for crystallization.1. Column Chromatography: Use flash chromatography with a suitable solvent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to separate cyclic compounds of different polarities.[5] 2. Recrystallization/Complexation: Purify by recrystallization from a suitable solvent (e.g., acetonitrile).[6] Forming a complex with a specific salt (e.g., with NaI or other salts) can facilitate selective precipitation and isolation of the desired crown ether.[7] 3. Kugelrohr Distillation: For thermally stable, non-derivatized crown ethers, distillation under high vacuum can be effective, but caution is advised due to the potential for peroxide formation with ethers.
Reaction Stalls or is Incomplete 1. Deactivation of Nucleophile: The thiol may be oxidized or otherwise deactivated under the reaction conditions. 2. Insufficiently Reactive Electrophile: The alkyl halide or tosylate may be sterically hindered or the leaving group is not reactive enough. 3. Base is Consumed or Insoluble: The base may be neutralized by acidic impurities or may not be sufficiently soluble in the reaction medium.1. Use Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. 2. Use Primary Halides/Tosylates: Ensure the electrophile is a primary alkyl halide or tosylate, as SN2 reactions are sensitive to steric hindrance.[8] 3. Choose an Appropriate Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or a soluble base like cesium carbonate (Cs₂CO₃), which is known for the "cesium effect" that enhances cyclization rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in thia-crown ether synthesis and how can it be minimized?

A1: The most prevalent side reaction is intermolecular polymerization, which leads to the formation of linear oligomers instead of the desired cyclic product.[2] This occurs when one molecule reacts with another, rather than its own two ends reacting together. To minimize this, the principle of "high dilution" is critical. By carrying out the reaction in a large volume of solvent and adding the reactants very slowly (often using a syringe pump over several hours), the probability of the two ends of the same molecule finding each other is increased relative to finding another molecule. Additionally, using an appropriate template cation is crucial as it pre-organizes the precursor chain into a cyclic conformation, significantly favoring intramolecular cyclization.[2]

Q2: How does the "template effect" improve the yield of a specific crown ether?

A2: The template effect relies on the use of a metal cation that has a high affinity for the heteroatoms (sulfur and oxygen) of the acyclic precursor. The cation acts as a scaffold, coordinating with the donor atoms and holding the precursor in a conformation that facilitates the ring-closing reaction. This pre-organization significantly increases the rate of the desired intramolecular cyclization while suppressing the competing intermolecular polymerization.[2] The size of the cation is critical; for instance, Na⁺ is an effective template for 15-membered crown ethers, while the larger K⁺ ion is better suited for synthesizing 18-membered rings.[1][4]

Q3: What are the best practices for purifying thia-crown ethers?

A3: Purification can be challenging due to the presence of structurally similar side products. A multi-step approach is often necessary:

  • Initial Workup: After the reaction, a standard aqueous workup is performed to remove the base, salts, and water-soluble impurities.

  • Column Chromatography: This is the most powerful method for separating the desired macrocycle from linear oligomers and other cyclic byproducts. Silica gel is commonly used, with a gradient solvent system (e.g., starting with non-polar solvents like hexanes and gradually increasing polarity with ethyl acetate or dichloromethane/methanol).[5]

  • Recrystallization: If the product from chromatography is a solid but still contains minor impurities, recrystallization from a suitable solvent like acetonitrile or ethanol can yield a highly pure product.[6]

  • Complexation-Decomplexation: In some cases, the crown ether can be selectively precipitated from the crude mixture by adding a specific metal salt (e.g., NaI, Ba(ClO₄)₂). The isolated complex is then washed, and the crown ether is recovered by dissolving the complex and removing the metal salt, often by washing with water.

Q4: Can I use a di-thiol and a di-halide with secondary carbons in a Williamson synthesis to create a more complex thia-crown ether?

A4: It is generally not recommended. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[8] Using secondary (or tertiary) halides as electrophiles will likely lead to a significant amount of elimination (E2) side products (alkenes) instead of the desired substitution product. For the highest yields and cleanest reactions, it is best to use primary alkyl halides or tosylates.

Experimental Protocols

Example Protocol: Synthesis of 1,10-Dithia-18-crown-6 (a [1+1] Cyclization)

This protocol is a representative example based on the Williamson ether synthesis, a common method for preparing thia-crown ethers.

Reaction Scheme:

  • Reactants: 1,2-Ethanedithiol and bis(2-chloroethyl) ether.

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: Acetonitrile (CH₃CN)

  • Template Ion: The cesium ion (Cs⁺) from the base also serves as the template ion, which is effective for forming larger rings like 18-crown-6.

Procedure:

  • Setup: A 3-neck round-bottom flask (e.g., 2 L) is equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps. The entire apparatus is flame-dried and kept under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Base: Add anhydrous acetonitrile (1 L) and finely ground cesium carbonate (2.1 equivalents) to the flask. Begin vigorous stirring.

  • Reactant Preparation: In separate syringes, prepare solutions of 1,2-ethanedithiol (1 equivalent) in anhydrous acetonitrile (100 mL) and bis(2-chloroethyl) ether (1 equivalent) in anhydrous acetonitrile (100 mL).

  • Slow Addition (High Dilution): Using the syringe pumps, add the two reactant solutions simultaneously to the stirred suspension of cesium carbonate in acetonitrile over a period of 8-12 hours. A slow and simultaneous addition is crucial to maintain high dilution and favor intramolecular cyclization.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain it for an additional 12-24 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS if possible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (Cs₂CO₃ and CsCl).

    • Wash the filtered salts with dichloromethane (DCM) to recover any adsorbed product.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient elution from hexanes to an ethyl acetate/hexanes mixture.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent. .

  • Characterization: Confirm the identity and purity of the 1,10-dithia-18-crown-6 by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The final product should be a white crystalline solid.

Visualizations

General Reaction Pathway

G General Williamson Synthesis for Thia-Crown Ethers cluster_reactants Reactants cluster_conditions Conditions cluster_products Products dithiol α,ω-Dithiol HS-(CH₂)ₓ-SH crown Thia-Crown Ether ([1+1] Cycloadduct) dithiol->crown polymer Linear Oligomers/Polymers (Side Product) dithiol->polymer dihalide α',ω'-Dihalide (or Ditosylate) X-(CH₂)ₙ-Y-(CH₂)ₘ-X dihalide->crown dihalide->polymer base Base (e.g., Cs₂CO₃, KOH) base->crown solvent Solvent (e.g., Acetonitrile) solvent->crown template Template Ion (e.g., K⁺, Cs⁺) template->crown dilution High Dilution dilution->crown

Caption: General Williamson synthesis pathway for thia-crown ethers.

Troubleshooting Workflow for Low Yield

G start Low Yield of Thia-Crown Ether check_tlc Analyze Crude Product by TLC/NMR. See high MW smear? start->check_tlc polymer_cause Probable Cause: Intermolecular Polymerization check_tlc->polymer_cause Yes no_reaction Probable Cause: Reaction Not Proceeding check_tlc->no_reaction No is_polymer Yes not_polymer No solution_dilution Solution: 1. Implement High Dilution (Slow Addition) 2. Use Effective Template Ion polymer_cause->solution_dilution end_re_run Re-run Synthesis with Optimized Conditions solution_dilution->end_re_run solution_conditions Solution: 1. Check Base Strength/Solubility 2. Use Better Leaving Group (e.g., Tosylate) 3. Ensure Anhydrous Conditions no_reaction->solution_conditions solution_conditions->end_re_run

Caption: Troubleshooting workflow for low yield in thia-crown ether synthesis.

Mechanism of Template-Assisted Cyclization

G Influence of Template Ion on Cyclization cluster_with_template With Template Ion (M⁺) precursor1 Acyclic Precursor (Random Coil) polymerization Intermolecular Reaction (Polymerization) precursor1->polymerization High Concentration precursor2 Acyclic Precursor complex Pre-organized Complex precursor2->complex template_ion M⁺ template_ion->complex cyclization Intramolecular Reaction (Cyclization) complex->cyclization High Dilution

Caption: Template ions pre-organize precursors, favoring cyclization.

References

Technical Support Center: Purification of 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Dioxa-4,10-dithiacyclododecane. The following sections offer detailed experimental protocols and solutions to common issues encountered during the purification of this dithia-crown ether.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction or presence of starting materials.- Ensure stoichiometric amounts of reactants are used. - Increase reaction time or temperature as appropriate for the synthesis protocol. - Perform an initial extraction to remove water-soluble byproducts.
Formation of linear oligomers or other side products.- Employ high-dilution conditions during the cyclization step to favor intramolecular reaction. - Utilize a template ion (e.g., a metal cation) to promote the formation of the desired macrocycle.
Difficulty with Recrystallization Product is an oil or forms a sticky solid.- Try a variety of solvent systems. Good starting points for dithia-crown ethers include hexane/ethyl acetate, toluene, or ethanol.[1] - If the product is an oil, attempt to triturate with a non-polar solvent like cold hexane to induce crystallization. - Use a seed crystal if one is available.
Low recovery of purified product.- Ensure the chosen recrystallization solvent has a steep solubility curve (i.e., high solubility at high temperature and low solubility at low temperature). - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution slowly to allow for the formation of larger, purer crystals.
Poor Separation in Column Chromatography Co-elution of the product with impurities.- Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[2] - Use a different stationary phase. While silica gel is common, alumina may offer different selectivity. - Ensure proper column packing to avoid channeling.
Product is not eluting from the column.- The mobile phase may be too non-polar. Gradually increase the polarity of the eluting solvent. - The compound may be strongly adsorbed to the stationary phase. Consider using a more polar solvent system from the start.
Product Contamination with Metal Ions If a template-synthesis approach was used, the metal ion may be retained within the crown ether cavity.- Wash the purified compound with a dilute aqueous solution of a chelating agent like EDTA. - Perform a liquid-liquid extraction with deionized water to remove the complexed metal ion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities often arise from the starting materials and side reactions. If you are using a Williamson ether-type synthesis, you might encounter unreacted starting materials (e.g., a diol and a dithiol or their corresponding alkyl halides), linear oligomers where the ring closure did not occur, and potentially small amounts of larger macrocycles.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify volatile or non-volatile impurities, respectively.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for crystalline solids.

Q3: Can I use distillation to purify this compound?

A3: While vacuum distillation can be used for some crown ethers, it may not be ideal for this compound due to its relatively high molecular weight and the potential for thermal decomposition, especially in the presence of sulfur atoms. Column chromatography and recrystallization are generally safer and more effective methods.

Q4: What is a good starting point for developing a column chromatography method?

A4: A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system. Use silica gel as the stationary phase and test various mixtures of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., ethanol, toluene, or a hexane/ethyl acetate mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol provides a general method for purification using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Purity Analysis Crude Crude 1,7-Dioxa-4,10- dithiacyclododecane Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorb on silica, elute with solvent gradient PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct NMR NMR (¹H, ¹³C) MS Mass Spectrometry LCMS LC-MS / GC-MS PureProduct->NMR PureProduct->MS PureProduct->LCMS Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Attempt CheckPurity Assess Purity (TLC, NMR) Start->CheckPurity LowPurity Low Purity CheckPurity->LowPurity No GoodPurity High Purity CheckPurity->GoodPurity Yes OilyProduct Oily/Sticky Product LowPurity->OilyProduct Recrystallization LowRecovery Low Recovery LowPurity->LowRecovery Recrystallization PoorSeparation Poor Separation LowPurity->PoorSeparation Chromatography NoElution No Elution LowPurity->NoElution Chromatography NewSolvent NewSolvent OilyProduct->NewSolvent Action: Try different solvent system OptimizeSolvent OptimizeSolvent LowRecovery->OptimizeSolvent Action: Optimize solvent volume and cooling rate OptimizeMobilePhase OptimizeMobilePhase PoorSeparation->OptimizeMobilePhase Action: Adjust solvent gradient IncreasePolarity IncreasePolarity NoElution->IncreasePolarity Action: Increase mobile phase polarity

References

Stability of 1,7-Dioxa-4,10-dithiacyclododecane in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 1,7-Dioxa-4,10-dithiacyclododecane in various solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is the potential for oxidation of the thioether linkages. Thioethers are susceptible to oxidation to sulfoxides and then to sulfones, especially in the presence of oxidizing agents, air (oxygen), or under prolonged exposure to light. Hydrolysis of the ether linkages is also a possibility, particularly under strong acidic or basic conditions, which could lead to ring-opening of the macrocycle.

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, the compound is expected to be most stable in aprotic, non-polar to moderately polar solvents that are deoxygenated and protected from light. Solvents such as hexane, toluene, dichloromethane, and acetonitrile are likely to be suitable for short-term storage and use, provided they are of high purity and free from oxidizing contaminants.

Q3: Are there any solvents that should be avoided?

A3: Protic solvents, especially under acidic or basic conditions, may promote hydrolysis. Solvents that can generate peroxides upon storage (e.g., older samples of tetrahydrofuran or diethyl ether) should be used with caution as they can oxidize the thioether groups. The use of strong oxidizing agents in any solvent will likely lead to degradation.

Stability Summary in Common Solvents

While quantitative data is not available, a qualitative prediction of stability is provided in the table below. This is based on the general reactivity of thia-oxa macrocycles.

Solvent ClassExamplesPredicted StabilityPotential Degradation Pathways
Aprotic Non-Polar Hexane, TolueneHighMinimal degradation expected.
Aprotic Polar Acetonitrile, DMSOModerate to HighPotential for slow oxidation in the presence of air/light.
Protic Polar Methanol, Ethanol, WaterModerateRisk of hydrolysis, especially at non-neutral pH.
Chlorinated Dichloromethane, ChloroformModerate to HighGenerally stable, but check for acidic impurities.

Troubleshooting Guide

Issue: I am observing peak tailing for this compound during HPLC analysis.

  • Possible Cause 1: Secondary Interactions with Stationary Phase. The sulfur atoms in the macrocycle can have secondary interactions with residual silanol groups on the silica-based stationary phase.

    • Solution: Use a highly end-capped column to minimize silanol interactions. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups and reduce these interactions.[1][2]

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject. If peak shape improves, you were likely overloading the column.[1]

  • Possible Cause 3: Column Bed Deformation. A void at the column inlet or a partially blocked frit can cause peak tailing.

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[2]

Issue: I am seeing broadening of signals in the NMR spectrum of my sample over time.

  • Possible Cause 1: Sample Degradation. The appearance of new, broad signals or the broadening of existing signals can indicate that the compound is degrading, leading to a mixture of species in solution.

    • Solution: Acquire the NMR spectrum immediately after preparing the sample. If degradation is suspected, prepare the sample in a deuterated solvent that has been purged with an inert gas (e.g., argon or nitrogen) to remove oxygen. Store the NMR tube in the dark and at a low temperature between experiments.

  • Possible Cause 2: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected, adding a small amount of a chelating agent like EDTA to the NMR sample (if it does not interfere with the experiment) may help.

  • Possible Cause 3: Dynamic Exchange Processes. The macrocycle may be undergoing conformational changes on the NMR timescale, which can lead to broadened signals.

    • Solution: Try acquiring the NMR spectrum at different temperatures. If the broadening is due to a dynamic process, the signals may sharpen at lower or higher temperatures.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

This protocol outlines a general method to assess the stability of the compound in a solvent of choice.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

  • Preparation of Stability Samples:

    • In separate, sealed vials, dilute the stock solution with the test solvent to a final concentration of 100 µg/mL.

    • Prepare multiple vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store the vials under the desired conditions (e.g., room temperature, elevated temperature, protected from light).

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • At each time point, inject a sample onto the HPLC.

    • Record the peak area of the main peak corresponding to this compound.

    • Plot the peak area against time. A decrease in peak area over time indicates degradation.

    • The appearance of new peaks should also be noted as these may be degradation products.

Protocol 2: Monitoring Stability by NMR Spectroscopy

This protocol describes how to use NMR to monitor the stability of the compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.75 mL of a deuterated solvent of choice (e.g., acetonitrile-d3, DMSO-d6) in a clean, dry NMR tube.

    • For oxygen-sensitive studies, bubble argon or nitrogen through the solvent for 5-10 minutes before preparing the sample.

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane or a suitable deuterated solvent with a known reference peak).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum at time zero.

    • Store the NMR tube under the desired conditions (e.g., at room temperature in the NMR spectrometer or in a temperature-controlled environment).

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour, every 24 hours).

  • Data Analysis:

    • Process all spectra identically (e.g., phasing, baseline correction).

    • Integrate a well-resolved peak of this compound relative to the internal standard.

    • A decrease in the relative integral over time indicates degradation.

    • Monitor for the appearance of new signals, which could correspond to degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) samples Prepare Stability Samples (100 µg/mL in Test Solvent) stock->samples t0 Time = 0 h samples->t0 t_n Time = n h samples->t_n hplc HPLC-UV Analysis t0->hplc Immediate Analysis t_n->hplc Analysis at Interval data Data Analysis (Peak Area vs. Time) hplc->data

Caption: Experimental workflow for HPLC-based stability assessment.

G compound This compound sulfoxide Sulfoxide Intermediate compound->sulfoxide [O] ring_opened Ring-Opened Products (e.g., Diols, Thiols) compound->ring_opened H₂O / H⁺ or OH⁻ sulfone Sulfone Product sulfoxide->sulfone [O]

References

Technical Support Center: Overcoming Solubility Challenges with 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 1,7-Dioxa-4,10-dithiacyclododecane. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

This compound is a chemical compound with the following properties[1][2]:

PropertyValue
Molecular Formula C₈H₁₆O₂S₂
Molecular Weight 208.34 g/mol
CAS Number 294-95-1
Appearance Typically a white powder[3]

Limited publicly available data exists on the specific solubility of this compound in various solvents. However, its structure, containing both hydrophilic ether linkages and lipophilic thioether and alkane portions, suggests it may exhibit limited solubility in both aqueous and some organic solvents.

Q2: I am observing very low solubility of this compound in my aqueous buffer. What are the initial steps I can take?

For initial troubleshooting of low aqueous solubility, consider the following strategies:

  • pH Adjustment: If your experimental conditions permit, altering the pH of the aqueous buffer can sometimes improve the solubility of compounds, although this compound is not expected to have ionizable groups.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds[4][5][6].

  • Temperature Modification: Solubility is often temperature-dependent. Cautiously increasing the temperature of the solution may improve solubility. However, be mindful of the compound's stability at elevated temperatures.

Q3: What are some common co-solvents that I can try?

Commonly used co-solvents in research and pharmaceutical development include[4][7]:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on biological systems.
Ethanol5-20%Generally well-tolerated in many biological assays.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
Polyethylene Glycol (e.g., PEG 400)10-50%Can also act as a solubilizing agent.[8]

It is crucial to perform a vehicle control experiment to ensure the chosen co-solvent does not interfere with your assay.

Q4: My compound is for an in vivo study, and I need to avoid organic co-solvents. What are my options?

For in vivo applications where organic co-solvents are undesirable, several alternative formulation strategies can be employed to enhance solubility[5][9]:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.[4][5][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[5]

  • Surfactants: Surfactants form micelles that can solubilize poorly soluble compounds.[4][11] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used.[8]

  • Lipid-Based Formulations: For oral administration, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and absorption.[5]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[9][12]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of a stock solution.

Possible Cause: The concentration of the compound exceeds its solubility limit in the final solvent system.

Troubleshooting Steps:

  • Decrease the Final Concentration: Determine the lowest effective concentration for your experiment and prepare a more dilute solution.

  • Increase the Co-solvent Concentration: If permissible in your assay, increase the percentage of the organic co-solvent in the final solution.

  • Utilize a Solubilizing Agent: Incorporate a solubilizing agent, such as a cyclodextrin or a surfactant, into the dilution buffer.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Possible Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after adding the compound to your assay medium, carefully inspect for any signs of precipitation (e.g., cloudiness, visible particles).

  • Perform a Solubility Test in Assay Medium: Determine the approximate solubility of this compound in your specific cell culture or assay medium.

  • Consider Formulation Optimization: If solubility in the assay medium is a persistent issue, consider pre-formulating the compound with a solubilizing agent before adding it to the assay.

Experimental Protocols

Protocol 1: General Method for Solubility Determination using a Co-solvent

Objective: To determine the approximate solubility of this compound in an aqueous buffer with varying concentrations of a co-solvent.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO, Ethanol)

  • Vials or microcentrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to a known volume of each solvent mixture.

  • Seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 2: Screening for Solubility Enhancement with Cyclodextrins

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer of choice

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin

  • Vials, shaker, centrifuge

  • Analytical method for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow steps 3-7 from Protocol 1.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome start Start: Low Solubility Identified prep_stock Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO) start->prep_stock screen_cosolvents Test Serial Dilutions in Buffers with Various Co-solvents prep_stock->screen_cosolvents Screening Strategies screen_cyclodextrins Test with Different Cyclodextrins prep_stock->screen_cyclodextrins Screening Strategies screen_surfactants Test with Non-ionic Surfactants prep_stock->screen_surfactants Screening Strategies visual_inspection Visual Inspection for Precipitation screen_cosolvents->visual_inspection screen_cyclodextrins->visual_inspection screen_surfactants->visual_inspection quant_analysis Quantitative Analysis (e.g., HPLC, Nephelometry) visual_inspection->quant_analysis is_soluble Solubility Goal Met? quant_analysis->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes reformulate Further Formulation Development Required is_soluble->reformulate No signaling_pathway_placeholder cluster_solubilization Solubilization Strategies cluster_formulation Formulation cluster_application Application compound This compound (Low Aqueous Solubility) cosolvent Co-solvents (e.g., DMSO, Ethanol) compound->cosolvent cyclodextrin Cyclodextrins (e.g., HP-β-CD) compound->cyclodextrin surfactant Surfactants (e.g., Tween 80) compound->surfactant soluble_complex Solubilized Compound in Formulation cosolvent->soluble_complex cyclodextrin->soluble_complex surfactant->soluble_complex assay In Vitro / In Vivo Assay soluble_complex->assay

References

Technical Support Center: Optimizing Metal Complexation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for metal complexation.

Troubleshooting Guide

Low or No Product Yield

Q1: My metal complexation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield in a metal complexation reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inappropriate Solvent: The solvent plays a critical role in dissolving reactants and stabilizing the forming complex.

    • Troubleshooting:

      • Ensure your metal salt and ligand are soluble in the chosen solvent. If solubility is an issue, consider using co-solvents like ethanol, DMF, or DMSO for polar compounds.[1]

      • Solvents with low dielectric constants and dipole moments can sometimes enhance stability.[2]

      • Be aware that strongly coordinating solvents can compete with your ligand for binding to the metal ion, thus inhibiting complex formation.[2]

  • Incorrect pH: The pH of the reaction medium can significantly influence the protonation state of the ligand and the stability of the metal complex.

    • Troubleshooting:

      • Many metal complexes are highly pH-dependent.[3] Experiment with a range of pH values using appropriate buffer systems (e.g., phosphate, citrate) to find the optimal condition for complex formation.[3]

  • Unfavorable Reaction Temperature: Temperature affects reaction kinetics and the stability of the final product.

    • Troubleshooting:

      • Some reactions require heating to overcome activation energy barriers. Try performing the reaction at a moderately elevated temperature.

      • Conversely, some complexes may be unstable at higher temperatures. If you suspect thermal decomposition, attempt the reaction at room temperature or even lower temperatures.

  • Stoichiometry Issues: An incorrect molar ratio of metal to ligand can lead to incomplete reaction or the formation of undesired side products.

    • Troubleshooting:

      • Experiment with varying the metal-to-ligand ratio to determine the optimal stoichiometry for your specific complex.

  • Ligand or Metal Salt Degradation: The starting materials may have degraded over time or due to improper storage.

    • Troubleshooting:

      • Use freshly acquired or properly stored reagents.

      • Characterize your starting materials (e.g., via NMR, IR) to confirm their integrity before use.

Product Precipitation or Aggregation

Q2: My desired metal complex is precipitating out of solution during the reaction or forming aggregates. How can I improve its solubility?

A2: Solubility issues are a common challenge in metal complex chemistry. The following strategies can help improve the solubility of your complex.

Strategies to Enhance Solubility:

  • Modify the Ligand: Introducing solubilizing groups to the ligand structure is a highly effective approach.

    • Examples: Incorporate polar functional groups such as sulfonate (-SO3⁻), carboxylate (-COO⁻), or polyethylene glycol (PEG) chains into your ligand design.[3] Adding alkyl groups to aromatic ligands can also improve solubility in organic solvents.[1]

  • Adjusting the pH: The overall charge of the complex, and thus its solubility, can often be modulated by changing the pH.[3]

    • Action: Systematically vary the pH of the solution to identify a range where your complex remains soluble.

  • Use of Co-solvents or Surfactants:

    • Co-solvents: Small amounts of water-miscible co-solvents like ethanol or DMSO can enhance solubility.[3]

    • Surfactants: Adding a small quantity of a surfactant can help prevent aggregation and sedimentation without chemically altering the complex.[3]

  • Change the Counter-ion: If your complex is ionic, the nature of the counter-ion can significantly impact solubility.

    • Action: Replace less soluble counter-ions (e.g., Cl⁻, Br⁻) with more soluble ones like perchlorate (ClO₄⁻) or triflate (CF₃SO₃⁻).[1]

  • Physical Methods:

    • Heating and Stirring: Gently heating the solution while stirring can sometimes help dissolve the complex.[3]

    • Sonication: Using an ultrasonic bath can help break up aggregates and improve dissolution.[1][3]

Frequently Asked Questions (FAQs)

Q3: How do I determine the stoichiometry of my metal-ligand complex?

A3: Several methods can be employed to determine the metal-to-ligand ratio in a complex.

  • Mole-Ratio Method: This spectrophotometric technique involves keeping the concentration of one reactant (usually the metal) constant while varying the concentration of the other (the ligand).[4] The absorbance is monitored at a wavelength where the complex absorbs, and the resulting plot reveals the stoichiometry.[4]

  • Job's Method (Continuous Variation): In this method, a series of solutions are prepared with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.[5] A plot of absorbance versus the mole fraction of the ligand will show a maximum or minimum at the mole fraction corresponding to the complex's stoichiometry.[5]

  • pH Titration: This method is useful when complex formation involves the release of protons.[6] By titrating a solution of the metal and ligand with a standard base and monitoring the pH, the stoichiometry can be determined from the titration curve.

  • Total Reflection X-ray Fluorescence (TXRF): This technique can be used to determine the metal-ligand ratio if the ligand contains an atom that can be detected by TXRF (e.g., S, Cl, Br, I).[7]

Q4: What are the key factors that influence the stability of a metal complex?

A4: The stability of a metal complex is governed by several interconnected factors related to both the metal ion and the ligand.

Factor Influence on Stability
Metal Ion Charge Higher positive charge on the metal ion generally leads to greater complex stability due to stronger electrostatic attraction with the ligand.[8][9][10]
Metal Ion Size Smaller metal ions with a higher charge density tend to form more stable complexes.[8][9][10]
Ligand Basicity More basic ligands are better electron donors and generally form more stable complexes.
Chelate Effect Multidentate ligands (chelating agents) form more stable complexes than a series of corresponding monodentate ligands.[2] Five- and six-membered chelate rings are typically the most stable.[2]
Steric Hindrance Bulky groups on the ligand can sterically hinder the formation of the complex, leading to decreased stability.[9][11]
Resonance Effects Delocalization of electrons through resonance within the ligand can increase the stability of the resulting metal complex.[11]

Q5: How can I remove unreacted metal ions or ligands from my final product?

A5: Purifying the metal complex from unreacted starting materials is a critical step.

  • Recrystallization: This is a common technique for purifying solid products. The choice of solvent is crucial; you need a solvent in which your complex is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Solvent Extraction: This method is useful for separating components based on their differing solubilities in two immiscible liquids.[12]

  • Chelating Resins: Polymer-supported ligands, such as Chelex, can be used to selectively bind and remove excess metal ions from the solution.

  • Washing with a Complexing Agent Solution: Washing the reaction mixture with a solution of a strong complexing agent like EDTA can help remove residual metal ions.[13] Similarly, washing with a solution that can react with and remove the excess ligand can be effective.

Q6: What are the essential characterization techniques for my synthesized metal complex?

A6: A combination of spectroscopic and analytical methods is typically required to fully characterize a new metal complex.

Technique Information Provided
X-ray Crystallography Provides the definitive three-dimensional structure of the complex in the solid state.[14][15]
NMR Spectroscopy (¹H, ¹³C, etc.) Gives information about the ligand environment and the structure of the complex in solution.[15]
Infrared (IR) Spectroscopy Helps to identify the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of functional groups.[16]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can be characteristic of its geometry and electronic structure.
Mass Spectrometry (e.g., ESI-MS) Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition.
Elemental Analysis Confirms the elemental composition (C, H, N, etc.) and purity of the complex.
Thermal Analysis (TGA/DSC) Investigates the thermal stability of the complex and the presence of solvent molecules.[16]

Experimental Protocols

Protocol 1: Determination of Metal-Ligand Stoichiometry by the Mole-Ratio Method
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the metal salt of a known concentration (e.g., 1 mM) in a suitable solvent.

    • Prepare a stock solution of the ligand of a known, higher concentration (e.g., 10 mM) in the same solvent.

  • Preparation of Sample Series:

    • Prepare a series of solutions by adding a constant volume of the metal stock solution to a set of volumetric flasks.

    • To each flask, add increasing volumes of the ligand stock solution.

    • Dilute each solution to the final volume with the solvent. The final metal concentration will be constant across the series, while the ligand concentration will vary.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each solution in the series at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of ligand to metal.

    • The plot will typically show two linear regions that intersect. The molar ratio at the intersection point corresponds to the stoichiometry of the complex.[4]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Yield Start Low or No Yield Check_Solvent Is Solvent Appropriate? Start->Check_Solvent Check_pH Is pH Optimal? Check_Solvent->Check_pH Yes Optimize_Solvent Test Different Solvents/ Co-solvents Check_Solvent->Optimize_Solvent No Check_Temp Is Temperature Correct? Check_pH->Check_Temp Yes Optimize_pH Screen pH Range Check_pH->Optimize_pH No Check_Stoichiometry Is Stoichiometry Correct? Check_Temp->Check_Stoichiometry Yes Optimize_Temp Vary Reaction Temperature Check_Temp->Optimize_Temp No Check_Reagents Are Reagents Intact? Check_Stoichiometry->Check_Reagents Yes Optimize_Stoichiometry Vary Metal:Ligand Ratio Check_Stoichiometry->Optimize_Stoichiometry No Verify_Reagents Characterize Starting Materials Check_Reagents->Verify_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Solvent->Check_pH Optimize_pH->Check_Temp Optimize_Temp->Check_Stoichiometry Optimize_Stoichiometry->Check_Reagents Verify_Reagents->Success

Caption: A flowchart for systematically troubleshooting low product yield.

Factors Affecting Metal Complex Stability

Complex_Stability Stability Metal Complex Stability Metal_Ion Metal Ion Properties Metal_Ion->Stability Charge High Charge Metal_Ion->Charge Size Small Size Metal_Ion->Size Ligand Ligand Properties Ligand->Stability Basicity High Basicity Ligand->Basicity Resonance Resonance Ligand->Resonance Structural Structural Effects Structural->Stability Chelation Chelate Effect Structural->Chelation Sterics Low Steric Hindrance Structural->Sterics

Caption: Key factors influencing the stability of metal complexes.

References

Preventing oxidation of sulfur atoms in thia-crown ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thia-crown ethers. The focus is on preventing the unintended oxidation of the sulfur atoms within the macrocycle, a common issue that can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are thia-crown ethers and why is sulfur oxidation a concern?

Thia-crown ethers are a class of macrocyclic ligands where one or more oxygen atoms of a traditional crown ether are replaced by sulfur atoms. This substitution alters the electronic and complexation properties of the molecule, making them valuable in various fields, including coordination chemistry and materials science.

The sulfur atoms in thia-crown ethers are susceptible to oxidation, typically converting the sulfide (-S-) linkage to a sulfoxide (-SO-). This oxidation changes the polarity, coordinating ability, and overall structure of the thia-crown ether, which can lead to failed experiments, impure products, and unreliable results.

Q2: What are the primary causes of sulfur atom oxidation in thia-crown ethers?

The primary causes of sulfur oxidation in thia-crown ethers are exposure to:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or heat, can lead to slow oxidation.

  • Oxidizing Reagents: Many common laboratory reagents are strong oxidizing agents and must be avoided in reactions involving thia-crown ethers. Examples include hydrogen peroxide, peroxy acids, nitric acid, and potassium permanganate.[1]

  • Inappropriate Solvents: Some solvents can promote oxidation, particularly if they are not properly degassed to remove dissolved oxygen.

  • Elevated Temperatures: High reaction or storage temperatures can accelerate the rate of oxidation.

Q3: How can I detect if my thia-crown ether has been oxidized?

Several analytical techniques can be used to detect the presence of sulfoxide impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for detecting oxidation. The protons on the carbon atoms adjacent to the sulfur will experience a significant downfield shift (to a higher ppm value) upon oxidation of the sulfur to a sulfoxide. By integrating the signals of the unoxidized and oxidized species, it's possible to quantify the extent of oxidation.

  • Thin-Layer Chromatography (TLC): Sulfoxides are significantly more polar than their corresponding sulfides. A TLC analysis will show the sulfoxide as a separate spot with a lower Rf value. A permanganate stain can be effective for visualizing both spots, as it reacts with sulfides and sulfoxides.[2][3]

  • X-ray Crystallography: While not a routine technique for purity checks, X-ray crystallography can definitively confirm the presence and structure of sulfoxide functionalities in a crystalline sample.

Troubleshooting Guides

Issue 1: My thia-crown ether appears to have oxidized during synthesis.

Possible Causes:

  • Reagents or solvents were not deoxygenated.

  • The reaction was performed under an air atmosphere.

  • An oxidizing reagent was inadvertently used.

  • The reaction temperature was too high.

Solutions:

  • Implement Inert Atmosphere Techniques: All syntheses involving thia-crown ethers should be conducted under an inert atmosphere, such as nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.

  • Degas Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.

  • Careful Reagent Selection: Scrutinize all reagents to ensure they are not oxidizing agents. If an oxidant is required for another part of the molecule, a chemoselective reagent that does not affect the sulfide should be chosen.

  • Temperature Control: Maintain the lowest effective temperature for the reaction to minimize the rate of any potential side reactions, including oxidation.

Issue 2: My purified thia-crown ether is showing signs of oxidation after storage.

Possible Causes:

  • Improper storage conditions.

  • Exposure to light.

  • The storage container is not airtight.

Solutions:

  • Inert Atmosphere Storage: Store purified thia-crown ethers under an inert atmosphere. This can be in a sealed vial inside a glovebox or a desiccator that has been purged with nitrogen or argon.

  • Protect from Light: Store samples in amber vials or in the dark to prevent photo-oxidation.

  • Use Appropriate Containers: Ensure that storage vials have airtight seals, such as those with PTFE-lined caps.

Issue 3: I have a mixture of my thia-crown ether and its sulfoxide. How can I purify it?

Solution:

  • Recrystallization: Due to the significant difference in polarity, recrystallization is often an effective method for separating thia-crown ethers from their sulfoxides. The less polar thia-crown ether will typically crystallize out of a suitable solvent system, leaving the more polar sulfoxide in the mother liquor. The choice of solvent is crucial and may require some experimentation; common solvents for crown ether recrystallization include hexane, heptane, and ethanol.[4][5][6]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. The less polar thia-crown ether will elute first, followed by the more polar sulfoxide. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is often successful.

Experimental Protocols

Protocol 1: General Handling of Thia-Crown Ethers under Inert Atmosphere

This protocol outlines the basic steps for handling thia-crown ethers to prevent oxidation.

  • Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours to remove any adsorbed water and then cooled under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere Setup: Assemble the glassware on a Schlenk line or inside a glovebox. If using a Schlenk line, ensure all joints are properly sealed with high-vacuum grease.

  • Solvent Degassing:

    • Freeze-Pump-Thaw: For rigorous deoxygenation, place the solvent in a Schlenk flask, freeze it using liquid nitrogen, and evacuate the flask under high vacuum. Close the flask to the vacuum, and allow the solvent to thaw. Repeat this cycle at least three times.

    • Sparging: For a quicker method, bubble a steady stream of inert gas through the solvent for at least 30 minutes.

  • Reagent Transfer: Use gas-tight syringes or cannulas to transfer degassed solvents and liquid reagents. Solid reagents should be added under a positive pressure of inert gas or inside a glovebox.

  • Reaction Conditions: Maintain a slight positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.

  • Work-up and Storage: After the reaction is complete, perform the work-up and purification steps under an inert atmosphere whenever possible. Store the final product as described in the troubleshooting guide.

Protocol 2: Quantitative Analysis of Thia-Crown Ether Oxidation by 1H NMR
  • Sample Preparation: Prepare a standard NMR sample of the thia-crown ether in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Acquire a standard 1H NMR spectrum.

  • Spectral Analysis:

    • Identify the characteristic peaks for the protons adjacent to the sulfur atoms in the unoxidized thia-crown ether.

    • Identify the corresponding peaks for the protons adjacent to the sulfoxide group in the oxidized species. These will be shifted downfield.

    • Integrate the area of a well-resolved peak for the unoxidized form (Asulfide) and the corresponding peak for the oxidized form (Asulfoxide).

  • Quantification: Calculate the percentage of oxidation using the following formula:

    % Oxidation = [Asulfoxide / (Asulfide + Asulfoxide)] * 100

Data Summary

ParameterConditionEffect on OxidationReference
Atmosphere AirPromotes oxidationGeneral Knowledge
Inert (N2, Ar)Prevents oxidationGeneral Knowledge
Temperature HighIncreases oxidation rateGeneral Knowledge
LowDecreases oxidation rateGeneral Knowledge
Solvents DegassedMinimizes oxidationGeneral Knowledge
Non-degassedCan promote oxidationGeneral Knowledge

Visualizations

Experimental_Workflow Experimental Workflow for Handling Thia-Crown Ethers cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_storage Storage prep Preparation reaction Reaction workup Work-up & Purification analysis Analysis storage Storage dry_glassware Oven-dry Glassware inert_atmosphere Inert Atmosphere (N2/Ar) dry_glassware->inert_atmosphere degas_solvents Degas Solvents degas_solvents->inert_atmosphere temp_control Temperature Control inert_atmosphere->temp_control recrystallization Recrystallization temp_control->recrystallization chromatography Column Chromatography temp_control->chromatography nmr NMR Spectroscopy recrystallization->nmr tlc TLC recrystallization->tlc chromatography->nmr chromatography->tlc store_inert Store under Inert Gas nmr->store_inert tlc->store_inert store_dark Store in the Dark store_inert->store_dark Troubleshooting_Oxidation Troubleshooting Sulfur Oxidation oxidation_detected Oxidation Detected during_synthesis During Synthesis? oxidation_detected->during_synthesis during_storage During Storage? oxidation_detected->during_storage cause_synthesis Possible Causes: - Air Exposure - Non-degassed Solvents - Oxidizing Reagents - High Temperature during_synthesis->cause_synthesis Yes cause_storage Possible Causes: - Improper Storage - Light Exposure - Leaky Container during_storage->cause_storage Yes solution_synthesis Solutions: - Use Inert Atmosphere - Degas Solvents - Check Reagents - Lower Temperature cause_synthesis->solution_synthesis solution_storage Solutions: - Store under Inert Gas - Protect from Light - Use Airtight Vials cause_storage->solution_storage

References

Technical Support Center: NMR Analysis of 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the NMR peak assignments for 1,7-Dioxa-4,10-dithiacyclododecane.

Frequently Asked Questions (FAQs)

Q1: I am seeing broader peaks than expected in my ¹H NMR spectrum. What are the possible causes and solutions?

A1: Broadening of NMR peaks can arise from several factors, particularly with flexible macrocycles like this compound. Here are the common causes and troubleshooting steps:

  • Poor Shimming: The magnetic field homogeneity across the sample may be poor.

    • Solution: Re-shim the instrument before acquiring the spectrum.

  • Sample Concentration: A high sample concentration can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1]

    • Solution: Try diluting your sample.

  • Chemical Exchange/Conformational Dynamics: The molecule may be undergoing conformational changes on a timescale that is intermediate with the NMR experiment, leading to broadened signals.[1][2]

    • Solution: Acquire spectra at different temperatures. Lowering the temperature may "freeze out" individual conformers, resulting in sharper, distinct peaks for each. Conversely, increasing the temperature can sometimes coalesce broad peaks into a sharper averaged signal.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite may help.

  • Solvent Viscosity: A highly viscous solvent can restrict molecular tumbling, leading to broader peaks.[1]

    • Solution: If possible, choose a less viscous deuterated solvent in which your compound is soluble.

Q2: My experimental chemical shifts do not match the predicted values for this compound. Why might this be?

A2: Discrepancies between experimental and predicted chemical shifts are common and can be attributed to several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts due to interactions between the solvent and the analyte.[3][4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce notable shifts compared to chloroform-d.[5]

    • Solution: Ensure you are comparing your data to predicted values generated for the same solvent. If possible, run the NMR in a standard solvent like CDCl₃ for better comparability with literature data for similar structures.

  • Conformational Effects: Predicted chemical shifts are often based on a single, low-energy conformation. In solution, the molecule may exist as a mixture of several conformers, resulting in an averaged spectrum with chemical shifts that differ from any single predicted conformer.[6][7][8]

  • pH and Ionic Strength: If your sample contains ionizable groups or is sensitive to pH, variations in the sample's acidity or basicity can alter chemical shifts.

    • Solution: For compounds with acidic or basic sites, consider buffering your NMR sample if appropriate for your experimental goals.

Q3: I am having trouble assigning the protons in the -O-CH₂-CH₂-S- region due to peak overlap. What strategies can I use?

A3: Peak overlap is a common challenge in the NMR of symmetrical or flexible molecules. Here are some techniques to resolve and assign overlapping signals:

  • 2D NMR Spectroscopy:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you trace the connectivity within the -O-CH₂-CH₂-S- spin systems.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, which is invaluable for assigning proton signals based on their corresponding carbon chemical shifts.[9]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular fragments and confirm assignments.[9]

  • Change of Solvent: As mentioned, switching to a different solvent can alter the chemical shifts and may resolve the overlapping signals.[5][10] Aromatic solvents are particularly known for their ability to induce different chemical shift dispersions.[4]

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on an NMR spectrometer with a higher magnetic field will increase the chemical shift dispersion, potentially resolving the overlapped peaks.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting NMR peak assignment issues for this compound.

Troubleshooting_Workflow start Start: Unexpected NMR Spectrum broad_peaks Issue: Broad Peaks start->broad_peaks shift_mismatch Issue: Chemical Shift Mismatch start->shift_mismatch overlap Issue: Peak Overlap start->overlap check_shimming Check Instrument Shimming broad_peaks->check_shimming Poor homogeneity? adjust_conc Adjust Sample Concentration broad_peaks->adjust_conc Too concentrated? vt_nmr Run Variable Temperature (VT) NMR broad_peaks->vt_nmr Dynamic processes? check_impurities Check for Paramagnetic Impurities broad_peaks->check_impurities Contamination? check_solvent Verify Solvent for Prediction shift_mismatch->check_solvent Solvent effect? consider_conformation Consider Conformational Averaging shift_mismatch->consider_conformation Multiple conformers? run_2d_nmr Acquire 2D NMR (COSY, HSQC) overlap->run_2d_nmr Connectivity needed? change_solvent Change NMR Solvent overlap->change_solvent Poor dispersion? higher_field Use Higher Field Spectrometer overlap->higher_field Instrument available? solution_sharp_peaks Result: Sharper Peaks check_shimming->solution_sharp_peaks adjust_conc->solution_sharp_peaks vt_nmr->solution_sharp_peaks check_impurities->solution_sharp_peaks solution_correct_shifts Result: Correct Assignments check_solvent->solution_correct_shifts consider_conformation->solution_correct_shifts solution_resolved_peaks Result: Resolved Peaks run_2d_nmr->solution_resolved_peaks change_solvent->solution_resolved_peaks higher_field->solution_resolved_peaks

Caption: Troubleshooting workflow for NMR peak assignment.

Experimental Protocols

Standard NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H and ¹³C NMR Data Acquisition

  • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 100 ppm (adjust as needed based on initial spectra).

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionProton LabelPredicted ¹H δ (ppm)MultiplicityCarbon LabelPredicted ¹³C δ (ppm)
2, 6, 8, 12Hₐ~ 3.80tC₂~ 70
3, 5, 9, 11Hₑ~ 2.90tC₃~ 30

Note: Due to the symmetry of the molecule, only two distinct proton and two distinct carbon environments are expected in a conformationally averaged spectrum. The labels Hₐ and C₂ correspond to the -O-CH₂- protons and carbons, while Hₑ and C₃ correspond to the -S-CH₂- protons and carbons. These are estimated values and may vary based on experimental conditions.

References

Artifacts in mass spectrometry of 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Mass Spectrometry of 1,7-Dioxa-4,10-dithiacyclododecane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the mass spectrometric analysis of this and related macrocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound and what molecular ion should I look for?

A1: The chemical formula for this compound is C8H16O2S2. Its monoisotopic molecular weight is approximately 208.06 Da. In soft ionization techniques like electrospray ionization (ESI), you would typically look for the protonated molecule [M+H]⁺ at m/z 208.06 + 1.01 = 209.07. Depending on the solvent system and contaminants, you may also see adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[1][2]

Q2: Which ionization technique is most suitable for this compound?

A2: Electrospray ionization (ESI) is a highly suitable technique for this class of compounds.[3] As a polar macrocycle, it can be readily ionized in common ESI solvents. Atmospheric pressure chemical ionization (APCI) could also be used, particularly if the analyte is in a less polar solvent system. For more detailed structural information through fragmentation, electron impact (EI) ionization could be employed, although it is a "hard" technique that may result in the absence of a clear molecular ion peak.[3][4]

Q3: Why am I not seeing my molecular ion peak?

A3: Several factors could lead to a weak or absent molecular ion peak:

  • In-source Fragmentation: The molecule might be fragmenting in the ionization source. This can happen if the source conditions (e.g., capillary voltage, temperature) are too harsh.[5]

  • Poor Ionization Efficiency: The compound may not be ionizing efficiently under the current conditions. This could be due to an inappropriate solvent system or pH.

  • Ion Suppression: Other components in your sample matrix may be interfering with the ionization of your target analyte.[6]

  • Formation of Adducts: The charge may be distributed across various adducts (e.g., [M+Na]⁺, [M+K]⁺), reducing the intensity of the primary [M+H]⁺ ion.[7]

Q4: What are the common fragmentation pathways for cyclic ethers and thioethers?

A4: For cyclic ethers and thioethers, common fragmentation mechanisms include:

  • α-cleavage: Cleavage of a bond adjacent to the heteroatom (oxygen or sulfur).[8]

  • Inductive Cleavage: Initiated by the electron-withdrawing effect of the heteroatom.[8][9]

  • Transannular Cleavage: A single-step cleavage across the ring.[9]

  • Loss of Small Neutral Molecules: Such as the elimination of ethylene or other small hydrocarbon fragments from the ring structure.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Mass Spectrum

You observe peaks in your mass spectrum that do not correspond to the expected molecular ion, isotopes, or known fragments of this compound.

Troubleshooting Workflow

G start Unexpected Peaks Observed check_adducts Are the peaks related to the molecular ion (e.g., M+23, M+39, 2M+1)? start->check_adducts is_adduct Likely Alkali Metal Adducts ([M+Na]⁺, [M+K]⁺) or Dimers. check_adducts->is_adduct Yes check_contaminants Are the peaks common background ions? check_adducts->check_contaminants No end Issue Resolved is_adduct->end is_contaminant Likely Contaminant. (e.g., Plasticizers, Solvents) check_contaminants->is_contaminant Yes review_fragmentation Review Potential Fragmentation or Degradation Products. check_contaminants->review_fragmentation No investigate_source Investigate Source of Contamination (Solvents, Glassware, LC System). is_contaminant->investigate_source investigate_source->end review_fragmentation->end

Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.

Potential Causes and Solutions
Potential Cause Description Recommended Action
Alkali Metal Adducts Due to the crown ether-like structure, this compound can readily form adducts with alkali metal ions (Na⁺, K⁺) present in glassware, solvents, or the sample matrix.[2][10][11]Use plasticware instead of glass where possible.[2] Lower the pH of the mobile phase with formic acid to favor protonation [M+H]⁺.[2] If adduct formation is desired for sensitivity, consider adding a small amount of sodium or potassium acetate to the mobile phase to drive the formation of a single adduct species.[2]
Solvent/Contaminant Adducts Peaks corresponding to adducts with solvent molecules or common laboratory contaminants.Identify the contaminant using the tables below. Ensure high-purity solvents and clean sample handling procedures. Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., erucamide).[12]
In-Source Fragmentation The analyte may be fragmenting within the ion source due to high energies.Reduce the source temperature and capillary/cone voltages to provide gentler ionization conditions.[6]
Sample Degradation The compound may be unstable under the experimental conditions.Ensure the sample is fresh and has been stored properly. Check for potential reactions with the mobile phase.
Common Adducts Table
Adduct Ion Mass Shift (Da) Common Sources
[M+Na]⁺+22.99Glassware, solvents, sample matrix.[2]
[M+K]⁺+38.96Glassware, solvents, sample matrix.[2]
[M+NH₄]⁺+18.04Ammonium-based buffers or additives.
[2M+H]⁺(2 * M) + 1.01High analyte concentration.
[M+ACN+H]⁺+42.03Acetonitrile in the mobile phase.
Common Contaminants Table
m/z Identity Common Sources
149.02Phthalate fragmentPlasticware, tubing.[12]
279.23Dioctyl phthalate (DOP) fragmentPlasticware.[12]
391.28Dioctyl phthalate (DOP) [M+H]⁺Plasticware.[12]
Variable (+44 series)Polyethylene glycols (PEGs)Surfactants, lubricants, water purification systems.[12]
Issue 2: Poor Signal Intensity or High Noise Level

The signal for your target analyte is weak, or the baseline of the spectrum is very noisy, making peak identification difficult.

Troubleshooting Workflow

G start Poor Signal or High Noise check_concentration Is the sample concentration appropriate? start->check_concentration adjust_concentration Adjust sample concentration. Too low = weak signal. Too high = ion suppression. check_concentration->adjust_concentration No check_ionization Are ionization parameters optimized? check_concentration->check_ionization Yes end Issue Resolved adjust_concentration->end tune_instrument Tune and calibrate the mass spectrometer. Optimize source parameters. check_ionization->tune_instrument No check_matrix Is the sample matrix complex? check_ionization->check_matrix Yes tune_instrument->end cleanup_sample Perform sample cleanup (e.g., SPE) to remove interfering substances. check_matrix->cleanup_sample Yes check_matrix->end No cleanup_sample->end

Caption: Troubleshooting workflow for poor signal intensity in mass spectrometry.

Potential Causes and Solutions
Potential Cause Description Recommended Action
Suboptimal Ionization The ESI source parameters (voltages, gas flows, temperature) are not optimized for your analyte.Regularly tune and calibrate the mass spectrometer using a standard solution.[6] Systematically adjust source parameters to maximize the signal for your analyte's m/z.
Ion Suppression Co-eluting species from a complex matrix (e.g., biological fluids, reaction mixtures) compete with your analyte for ionization, reducing its signal.[6]Implement sample cleanup procedures like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[6] If using LC-MS, modify the chromatography to separate the analyte from the suppressing agents.
Incorrect Sample Concentration If the sample is too dilute, the signal will be weak. If it is too concentrated, you can cause ion suppression or detector saturation.[6]Analyze a dilution series of your sample to find the optimal concentration range.
Instrument Contamination Contamination in the ion source, transfer optics, or mass analyzer can lead to high background noise and poor sensitivity.Follow the manufacturer's guidelines for cleaning the ion source and other accessible components.[12]

Experimental Protocols

General Protocol for ESI-MS Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and application.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent system, such as a mixture of methanol, acetonitrile, and/or water, to a final concentration of 1-10 µg/mL.

    • To promote protonation, add 0.1% formic acid to the final solution.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation and Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Calibrate the mass spectrometer according to the manufacturer's instructions using the recommended calibration solution.

  • Infusion Analysis (Initial Parameter Optimization):

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

    • Optimize the following parameters to maximize the signal of the target ion (e.g., [M+H]⁺ at m/z 209.1):

      • Capillary Voltage: 3.0 - 4.5 kV

      • Cone/Skimmer Voltage: 20 - 50 V (adjust to minimize fragmentation)

      • Source Temperature: 100 - 150 °C

      • Desolvation Gas (N₂) Flow and Temperature: Adjust according to instrument recommendations to ensure efficient desolvation without causing fragmentation.

  • Data Acquisition:

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion and any adducts or fragments.

    • For higher sensitivity and quantitative analysis, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method based on the results of the full scan analysis.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Look for common adducts ([M+Na]⁺, [M+K]⁺) and compare their mass differences to the expected values.

    • Analyze any observed fragment ions to gain structural information. Software tools can help predict and identify fragment and adduct ions.[4]

References

Technical Support Center: Enhancing the Selectivity of 1,7-Dioxa-4,10-dithiacyclododecane for Specific Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Dioxa-4,10-dithiacyclododecane. Our aim is to address common challenges encountered during experiments focused on enhancing its selectivity for specific metal ions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the metal ion selectivity of this compound?

A1: The selectivity of this compound is governed by a combination of factors:

  • Principle of Hard and Soft Acids and Bases (HSAB): The oxygen donor atoms are "hard" bases, favoring interactions with "hard" metal ions (e.g., alkali and alkaline earth metals). The sulfur donor atoms are "soft" bases, showing a preference for "soft" metal ions (e.g., heavy metal ions like Ag⁺, Hg²⁺, and Pb²⁺).[1] The mixed-donor nature of this macrocycle allows for tunable selectivity.

  • Cavity Size: The size of the macrocycle's cavity plays a crucial role. Metal ions that best fit the cavity will form more stable complexes.[2][3]

  • Conformational Flexibility: The flexibility or rigidity of the macrocyclic ring affects its ability to adopt an optimal conformation for binding a specific metal ion. Increased rigidity can enhance selectivity.

  • Solvent Effects: The solvent used for complexation studies can significantly influence the stability of the metal-ligand complex. Solvents can compete with the macrocycle for coordination to the metal ion.[4]

  • Substituents on the Macrocyclic Ring: Adding substituents to the ring can alter its electronic properties and steric hindrance, thereby influencing its binding affinity and selectivity.

Q2: Which metal ions are likely to show high affinity for this compound?

A2: Given its structure with two "soft" sulfur donors and two "hard" oxygen donors, this compound is expected to be a versatile ligand. It will likely exhibit a strong affinity for "soft" heavy metal ions such as Ag⁺, Hg²⁺, and Pb²⁺ due to the presence of the thioether groups.[1] The presence of ether oxygens may also allow for complexation with some transition metal ions and larger alkali or alkaline earth cations, although the stability of these complexes might be lower compared to those with soft metals.

Q3: How can I modify the structure of this compound to enhance its selectivity for a specific metal ion?

A3: To enhance selectivity, you can consider the following modifications:

  • Altering Donor Atoms: Replacing oxygen with another "hard" donor like nitrogen (to create an aza-thia crown ether) or sulfur with another "soft" donor can fine-tune the electronic properties and thus the selectivity.

  • Introducing Substituents: Adding functional groups to the macrocyclic backbone can introduce steric hindrance, which can favor the binding of smaller ions or create additional binding sites to enhance affinity for a target ion.

  • Modifying Ring Size: Synthesizing analogues with larger or smaller rings will change the cavity size, allowing for better size-matching with different metal ions.[5] For instance, larger rings may favor the complexation of larger metal ions.[5]

  • Creating Lariat Ethers: Attaching a side arm with additional donor atoms to the macrocycle can create a three-dimensional binding cavity, leading to enhanced stability and selectivity.

Troubleshooting Guides

Problem 1: Low yield during the synthesis of this compound.

Possible Cause Troubleshooting Step
Intermolecular polymerization competing with intramolecular cyclization. Employ high-dilution conditions to favor the intramolecular reaction. This involves the slow addition of reactants to a large volume of solvent.
Inappropriate template ion. The use of a template metal ion can significantly improve the yield of macrocyclization by holding the reacting ends of the precursor in proximity.[6] For a 12-membered ring, smaller cations like Li⁺ or Na⁺ might be effective templates.[7][8]
Poor leaving group on the precursor. Ensure that the leaving groups on the acyclic precursors are highly effective. Tosylates are often better leaving groups than halides in Williamson ether synthesis.[3]
Incorrect base or solvent. Use a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to ensure complete deprotonation of hydroxyl groups. The choice of solvent is also critical; acetonitrile or DMF are commonly used.

Problem 2: Poor selectivity for the target metal ion.

Possible Cause Troubleshooting Step
Competition from other metal ions. If your sample contains multiple metal ions, those with a higher affinity for the macrocycle might interfere. Consider a pre-extraction step to remove highly competitive ions.
Suboptimal solvent system. The solvent can influence complex stability.[4] Experiment with different solvents or solvent mixtures to find conditions that maximize the stability of the complex with your target ion while minimizing the stability of complexes with interfering ions.
The cavity size is not ideal for the target ion. Synthesize analogues of the macrocycle with different ring sizes to achieve a better size match for your target metal ion.[5]
The donor atoms are not optimal for the target ion. Based on the HSAB principle, if you are targeting a "hard" metal ion, consider increasing the number of "hard" donor atoms (e.g., oxygen, nitrogen) in the macrocycle. For "soft" metal ions, increase the number of "soft" donors (e.g., sulfur).

Problem 3: Difficulty in characterizing the metal-macrocycle complex.

Possible Cause Troubleshooting Step
Low stability of the complex. Increase the concentration of the metal ion or the macrocycle to shift the equilibrium towards complex formation. Ensure the solvent system is optimized for complex stability.
Complex is not crystalline. If you are trying to obtain a crystal structure, try different counter-ions for the metal salt and use a variety of crystallization techniques (e.g., slow evaporation, vapor diffusion with different anti-solvents).
Spectroscopic changes are too small to detect. For UV-Vis or fluorescence spectroscopy, if the macrocycle itself is not chromophoric, consider synthesizing a derivative that incorporates a chromophore or fluorophore.[9] For NMR, use a high-field instrument and consider 2D NMR techniques to identify subtle changes in chemical shifts upon complexation.

Quantitative Data

Table 1: Factors Influencing Metal Ion Selectivity of Thia-Crown Ethers

Factor Effect on Selectivity Reference
Number of Sulfur Atoms Increasing the number of sulfur atoms generally increases the stability of complexes with "soft" heavy metal ions like Ag⁺ and Hg²⁺.[4]
Ring Size The stability of the complex is maximized when the size of the metal ion matches the cavity size of the macrocycle.[2][5]
Substituents Bulky substituents can introduce steric hindrance, favoring smaller cations. Electron-donating or withdrawing groups can alter the basicity of the donor atoms.[4][8]
Solvent Polarity The polarity of the solvent can significantly affect the stability constants of the metal-crown ether complexes.[4]

Table 2: Examples of Stability Constants (log K) for Related Thia-Crown Ethers with Various Metal Ions

Macrocycle Metal Ion Solvent log K Reference
1,7-Dithio-15-Crown-5Ag⁺Dioxane-Water (1:1)> 5[1]
1,7-Dithio-18-Crown-6Ag⁺Dioxane-Water (1:1)> 5[1]
1,10-Dithio-18-Crown-6Ag⁺Dioxane-Water (1:1)> 5[1]
1,7-Dithio-15-Crown-5Na⁺Dioxane-Water (1:1)2.89[1]
1,7-Dithio-18-Crown-6K⁺Dioxane-Water (1:1)3.01[1]

Note: The data provided is for related compounds and illustrates general trends. Experimental conditions can significantly affect these values.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure based on the Williamson ether synthesis, a common method for preparing crown ethers.

Materials:

  • 1,2-Ethanedithiol

  • Bis(2-chloroethyl) ether

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a suspension of the base (e.g., Cs₂CO₃) to a large volume of anhydrous acetonitrile under a nitrogen atmosphere.

  • In separate dropping funnels, prepare solutions of 1,2-ethanedithiol and bis(2-chloroethyl) ether in anhydrous acetonitrile.

  • Simultaneously add the two reactant solutions dropwise to the stirred suspension of the base over a period of 8-12 hours at reflux temperature.

  • After the addition is complete, continue refluxing the mixture for an additional 24 hours.

  • Allow the reaction mixture to cool to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Metal Ion Selectivity by UV-Vis Spectrophotometry

This protocol describes a method for determining the binding affinity of the macrocycle for different metal ions.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., AgNO₃, Pb(NO₃)₂, Cu(ClO₄)₂) in the same solvent.

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the macrocycle and varying concentrations of the metal salt.

  • Allow the solutions to equilibrate for a specified period.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Observe the changes in the absorbance spectrum upon addition of the metal ion. This may include a shift in the maximum absorbance wavelength (λ_max) or a change in the molar absorptivity.

  • Plot the change in absorbance against the metal ion concentration.

  • Analyze the titration data using a suitable binding model (e.g., 1:1 binding) to determine the association constant (Kₐ).

  • Repeat the experiment for a range of different metal ions to compare their binding affinities and determine the selectivity.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding Binding & Selectivity Studies Reactants Acyclic Precursors Synthesis Williamson Ether Synthesis (High Dilution) Reactants->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization Macrocycle Purified Macrocycle Characterization->Macrocycle Titration Spectroscopic Titration (UV-Vis, NMR, etc.) Macrocycle->Titration MetalIons Metal Ion Solutions MetalIons->Titration DataAnalysis Binding Constant Determination Titration->DataAnalysis

Caption: Experimental workflow for synthesis and evaluation of metal ion selectivity.

Troubleshooting_Logic Start Experiment Start Problem Poor Selectivity? Start->Problem Cause1 Cavity Size Mismatch? Problem->Cause1 Yes Cause2 Suboptimal Donors? Problem->Cause2 No Cause1->Cause2 No Solution1 Synthesize Analogues (Vary Ring Size) Cause1->Solution1 Yes Cause3 Solvent Interference? Cause2->Cause3 No Solution2 Modify Donor Atoms (e.g., N for O) Cause2->Solution2 Yes Solution3 Screen Different Solvent Systems Cause3->Solution3 Yes Success Selectivity Enhanced Cause3->Success No Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for enhancing metal ion selectivity.

References

Validation & Comparative

A Comparative Guide to 1,7-Dioxa-4,10-dithiacyclododecane and Other Crown Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 1,7-Dioxa-4,10-dithiacyclododecane with other crown ethers, focusing on its performance in metal ion complexation. It is intended for researchers, scientists, and professionals in drug development who are interested in the selective binding capabilities of macrocyclic compounds. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations to illustrate key concepts.

Introduction to this compound

This compound is a twelve-membered crown ether analog with a chemical formula of C₈H₁₆O₂S₂.[1][2] In this macrocycle, two oxygen atoms and two sulfur atoms act as donor atoms for cation binding. The presence of "soft" sulfur donor atoms in the crown ether ring significantly influences its complexation behavior, imparting a higher affinity for "soft" or intermediate metal cations compared to its all-oxygen counterparts.[3][4][5] This property makes it a promising candidate for applications in separation and extraction processes, particularly for the selective recovery of valuable or toxic metal ions.[2]

Comparative Analysis of Metal Ion Complexation

The ion-binding ability of a crown ether is quantified by its stability constant (log K) or association constant (Ke), where a higher value indicates a more stable complex. This section compares the complexation of a close analog, 1,7-dithio-12-crown-4, with the all-oxygen crown ether, 1,4,7,10-tetraoxacyclododecane (12-crown-4).

It is important to note that a direct comparative study under identical experimental conditions was not found in the reviewed literature. The data presented below is compiled from different studies and should be interpreted with caution.

Quantitative Data on Stability Constants

The following table summarizes the association constants (Ke) for the 1:1 complex formation of 1,7-dithio-12-crown-4 with various metal ions in a 1:1 dioxane-water system at 25°C.

Metal IonIonic Radius (Å)Association Constant (Ke) of 1,7-dithio-12-crown-4
Na⁺1.021.8 x 10³
K⁺1.381.4 x 10³
Ca²⁺1.002.3 x 10³
Mg²⁺0.721.1 x 10³
Zn²⁺0.742.8 x 10³
Fe²⁺0.781.7 x 10³
Ag⁺1.154.2 x 10³

Data extracted from a study on thio oxocrown ethers, where 1,7-dithio-12-crown-4 was denoted as B2.

For comparison, the stability constants (log K) for 12-crown-4 with some alkali metal ions in acetonitrile at 25°C are presented below. The different solvent system significantly impacts the stability constants, and therefore, this is not a direct comparison of binding strength.

Metal IonIonic Radius (Å)Stability Constant (log K) of 12-crown-4
Li⁺0.764.29
Na⁺1.022.78
K⁺1.381.80

Data extracted from a theoretical study on 12-crown-4 derivatives.

Key Observations:

  • Selectivity of the Thia-Crown Ether: The data for 1,7-dithio-12-crown-4 shows a notably high association constant for Ag⁺, a soft metal ion. This is consistent with the general principle that the presence of sulfur atoms in the macrocyclic ring enhances the affinity for soft cations.

  • Comparison with 12-crown-4: While a direct comparison is challenging due to different experimental conditions, the data for 12-crown-4 in acetonitrile demonstrates a preference for smaller alkali metal cations that fit well into its cavity, with the highest stability constant observed for Li⁺. This highlights the different selectivity patterns between thia-crown ethers and their all-oxygen analogs.

Experimental Protocols

This section outlines the methodologies for key experiments used to determine the stability constants of crown ether-metal ion complexes.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of two equivalents of a diethylene glycol derivative with a dithiol. Based on the synthesis of a related azathia crown ether, a potential protocol is as follows:

Reaction Scheme:

reactant1 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol product This compound reactant1->product + NaH reactant2 1,2-Dibromoethane reactant2->product

A potential synthetic pathway for this compound.

Procedure:

  • Deprotonation: To a solution of 2,2'-(ethane-1,2-diylbis(sulfanediyl))diethanol in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon).

  • Cyclization: To the resulting solution, add a solution of 1,2-dibromoethane in the same solvent dropwise over several hours.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.

Determination of Stability Constants

1. Conductometric Titration

This method is based on the change in the molar conductivity of a metal salt solution upon the addition of the crown ether.

Workflow:

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_metal Prepare metal salt solution (e.g., 10⁻⁴ M in dioxane-water) titrate Titrate metal salt solution with crown ether solution at constant temperature prep_metal->titrate prep_crown Prepare crown ether solution (e.g., 10⁻² M in the same solvent) prep_crown->titrate measure Measure conductance after each addition titrate->measure plot Plot molar conductance vs. [Crown Ether]/[Metal Ion] ratio measure->plot calculate Calculate stability constant (Ke) using a non-linear fitting program plot->calculate

Workflow for determining stability constants via conductometric titration.

Detailed Steps:

  • Prepare a stock solution of the metal salt (e.g., 1 x 10⁻⁴ M) and the crown ether (e.g., 1 x 10⁻² M) in the desired solvent system (e.g., 1:1 dioxane-water).

  • Place a known volume of the metal salt solution in a thermostated conductivity cell.

  • Measure the initial conductance of the solution.

  • Add small aliquots of the crown ether solution to the metal salt solution with continuous stirring.

  • Record the conductance after each addition until the desired molar ratio is reached.

  • Plot the molar conductance against the [crown ether]/[metal ion] molar ratio.

  • The stability constant (Ke) can be calculated from the titration curve using specialized software that fits the experimental data to a theoretical binding model.

2. Potentiometric Titration

This technique involves monitoring the potential of an ion-selective electrode (ISE) for the metal ion of interest as the crown ether is added.

Workflow:

cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup_cell Set up a potentiometric cell with a metal ion-selective electrode and a reference electrode calibrate Calibrate the electrode system setup_cell->calibrate titrate Titrate a solution of the metal ion with the crown ether solution calibrate->titrate measure Record the potential (mV) after each addition titrate->measure plot Plot potential vs. volume of titrant measure->plot calculate Calculate stability constant (log K) using a suitable software package plot->calculate cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_samples Prepare a series of NMR samples with a fixed concentration of the crown ether and varying concentrations of the metal salt acquire_spectra Acquire NMR spectra for each sample at constant temperature prep_samples->acquire_spectra monitor_shifts Monitor the chemical shift of a specific proton on the crown ether acquire_spectra->monitor_shifts plot Plot the change in chemical shift (Δδ) vs. the [Metal Ion]/[Crown Ether] ratio monitor_shifts->plot calculate Fit the data to a binding isotherm to determine the association constant (Ka) plot->calculate

References

A Comparative Guide to Metal Ion Binding: 1,7-Dioxa-4,10-dithiacyclododecane vs. Aza-Crown Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metal binding properties of 1,7-Dioxa-4,10-dithiacyclododecane, a thia-containing crown ether, and aza-crown ethers. The selection of a suitable macrocyclic ligand for specific metal ion chelation is a critical decision in various applications, including drug delivery, sensing, and catalysis. This document aims to facilitate this decision-making process by presenting a detailed analysis of their respective binding affinities, selectivity, and the experimental methodologies used to determine these properties.

Introduction to the Ligands

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups. The strategic replacement of oxygen atoms with other heteroatoms, such as sulfur (in thia-crown ethers) or nitrogen (in aza-crown ethers), significantly alters their metal binding characteristics.

This compound is a 12-membered crown ether with two oxygen and two sulfur donor atoms. The presence of "soft" sulfur atoms generally imparts a preference for binding with "soft" or borderline metal ions, such as heavy metals.

Aza-crown ethers are analogs of crown ethers where one or more oxygen atoms are substituted by nitrogen atoms. The nitrogen atoms can be secondary or tertiary amines, and their presence introduces unique properties, including the ability to be functionalized and a strong affinity for a range of metal ions, including alkali, alkaline earth, and transition metals. For the purpose of this comparison, we will consider the properties of aza-crown ethers with a similar 12-membered ring structure, such as 1,7-Dioxa-4,10-diazacyclododecane, as well as the well-studied diaza-18-crown-6 as a representative aza-crown ether.

Structural Comparison

The fundamental difference in the atomic composition of the macrocyclic ring dictates the coordination chemistry of these ligands.

Structural Comparison of Crown Ethers cluster_0 This compound cluster_1 1,7-Dioxa-4,10-diazacyclododecane cluster_2 Diaza-18-crown-6 Thia-Crown Aza-Crown_12 Aza-Crown_18

Figure 1: Chemical structures of the compared crown ethers.

Quantitative Comparison of Metal Binding Affinity

The stability of a complex formed between a ligand and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the available stability constants for the interaction of this compound and representative aza-crown ethers with various metal ions. It is important to note that a direct comparison is challenging due to the limited availability of data for all compounds with the same set of metal ions under identical experimental conditions.

Metal IonThis compound (log K)Diaza-18-crown-6 (log K)Experimental Conditions
Na⁺-3.6 - 4.0Methanol
K⁺-3.6 - 4.0Methanol
Cs⁺-2.74Methanol
Mg²⁺-5.75 (log K₁₂)Methanol
Ca²⁺-~4.0Methanol
Sr²⁺-~4.0Methanol
Ba²⁺-4.16Methanol
Ag⁺High Affinity (Qualitative) --
Pb²⁺High Affinity (Qualitative) 4.4 - 5.23Methanol
Hg²⁺High Affinity (Qualitative) --
Cd²⁺-4.4 - 5.23Methanol

Data for Diaza-18-crown-6 derivatives are from a study on molecular clips based on this macrocycle.[1] The log K₁₂ for Mg²⁺ indicates the formation of a binuclear complex. Qualitative data for this compound is based on the known principles of hard and soft acids and bases (HSAB), where the soft sulfur donors are expected to have a high affinity for soft metal ions like Ag⁺, Pb²⁺, and Hg²⁺.

A theoretical study using Density Functional Theory (DFT) on 12-crown-4 and its heterocyclic analogs provides further insight. The study indicated that aza-12-crown-4 exhibits the highest metal binding selectivity, while the thia-analog of 12-crown-4 is a weaker ligand for the studied metal cations.[2] This suggests that for a given ring size, the introduction of nitrogen atoms generally leads to stronger and more selective binding compared to sulfur atoms for a range of metal ions.

Experimental Protocols

The determination of stability constants is crucial for quantifying the binding affinity of a ligand for a metal ion. Several experimental techniques are commonly employed for this purpose.

Potentiometric Titration

This is a highly accurate method for determining stability constants. It involves monitoring the change in the potential of an ion-selective electrode (or a pH electrode) in a solution containing the ligand and a metal ion as a titrant is added.

Workflow for Potentiometric Titration:

A Prepare solutions of the ligand, metal salt, and a standard acid and base. B Calibrate the pH electrode using standard buffer solutions. A->B C Titrate a solution containing the ligand and a known amount of acid with a standard base in the absence of the metal ion to determine the ligand's protonation constants. B->C D Titrate a solution containing the ligand, a known amount of acid, and the metal ion with a standard base. C->D E Record the pH (or potential) and the volume of titrant added at each step. D->E F Process the titration data using a computer program (e.g., HYPERQUAD) to calculate the stability constants. E->F

Figure 2: Workflow for determining stability constants by potentiometric titration.

Detailed Methodology:

  • Solution Preparation: All solutions should be prepared using deionized water with a known ionic strength, typically maintained with a background electrolyte like 0.1 M KCl or KNO₃. The concentrations of the ligand, metal salt, and titrant (a strong base like NaOH or KOH) must be accurately known.

  • Electrode Calibration: The glass electrode is calibrated in terms of hydrogen ion concentration by titrating a known concentration of a strong acid with a strong base.

  • Ligand Protonation: A solution containing the ligand and a known excess of strong acid is titrated with a standard solution of a strong base. The resulting titration curve allows for the calculation of the ligand's protonation constants (pKa values).

  • Complexation Titration: A solution containing the ligand, a known excess of strong acid, and the metal ion of interest is titrated with the standard strong base.

  • Data Analysis: The titration data (volume of base added vs. pH) from both the ligand protonation and the complexation titrations are processed using specialized software. The software refines the stability constants by minimizing the difference between the experimental and calculated pH values at each point in the titration.

UV-Vis Spectrophotometric Titration

This method is suitable when the formation of the metal-ligand complex results in a change in the ultraviolet or visible absorption spectrum.

Detailed Methodology:

  • Wavelength Selection: The absorption spectra of the free ligand, the free metal ion, and a mixture of the two are recorded to identify a wavelength where the change in absorbance upon complexation is maximal.

  • Titration: A solution of the ligand (or metal ion) of known concentration is placed in a cuvette, and small aliquots of a concentrated solution of the metal ion (or ligand) are added sequentially. After each addition, the solution is mixed, allowed to reach equilibrium, and the absorbance at the selected wavelength is measured.

  • Data Analysis: The change in absorbance is plotted against the molar ratio of the metal to the ligand. The stoichiometry of the complex and the stability constant can be determined by fitting the titration data to a suitable binding model (e.g., 1:1, 1:2). Job's method of continuous variation can also be used to determine the stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

Workflow for Isothermal Titration Calorimetry:

A Prepare degassed solutions of the macromolecule (in the cell) and the ligand (in the syringe) in the same buffer. B Equilibrate the instrument at the desired temperature. A->B C Perform a series of small, sequential injections of the ligand into the macromolecule solution. B->C D Measure the heat change after each injection. C->D E Integrate the heat pulses and plot them against the molar ratio of ligand to macromolecule. D->E F Fit the resulting binding isotherm to a suitable binding model to determine K, ΔH, and n. E->F

Figure 3: Workflow for determining thermodynamic parameters by ITC.

Detailed Methodology:

  • Sample Preparation: The ligand and the metal-containing species are dissolved in the same, well-buffered solution to minimize heats of dilution and buffer mismatch. The solutions must be thoroughly degassed.

  • Experiment Setup: The sample cell is filled with the solution of one binding partner (e.g., the crown ether), and the injection syringe is filled with the solution of the other (e.g., the metal salt).

  • Titration: A series of small, precisely controlled injections of the titrant are made into the sample cell. The instrument measures the heat change associated with each injection.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a theoretical binding model to extract the thermodynamic parameters.

Conclusion and Recommendations

The choice between this compound and an aza-crown ether for metal binding applications is highly dependent on the target metal ion.

  • This compound is the preferred ligand for the selective chelation of soft heavy metal ions such as Ag⁺, Pb²⁺, and Hg²⁺. The presence of sulfur donor atoms, which are soft bases according to the HSAB principle, drives this selectivity.

  • Aza-crown ethers demonstrate greater versatility and generally form more stable complexes with a wider range of metal ions, including alkali metals (Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺, Ba²⁺), and transition metals . The nitrogen atoms provide strong donor sites and allow for the tuning of the ligand's properties through functionalization. Theoretical studies suggest that aza-crown ethers exhibit higher metal binding selectivity compared to their thia-analogs of the same ring size.

For researchers and drug development professionals, if the target is a soft heavy metal, a thia-crown ether like this compound is a logical starting point. However, for applications requiring the chelation of alkali, alkaline earth, or first-row transition metals, an aza-crown ether is likely to provide superior performance in terms of both binding affinity and selectivity. The specific aza-crown ether should be chosen based on the size of the target metal ion to achieve the best fit within the macrocyclic cavity. It is always recommended to perform experimental validation of binding affinities using the techniques outlined in this guide to confirm the optimal ligand for a specific application.

References

A Comparative Guide to Experimental Validation of 1,7-Dioxa-4,10-dithiacyclododecane and its Analogs using DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of experimental findings for 1,7-Dioxa-4,10-dithiacyclododecane and its analogous heterocyclic compounds through Density Functional Theory (DFT) calculations. Due to the limited availability of specific experimental and computational data for this compound, this guide leverages data from closely related structures to illustrate the comparative methodology.

The validation of experimental data with theoretical calculations is a cornerstone of modern chemical research. This approach provides a deeper understanding of molecular structures, properties, and reactivity. For macrocyclic compounds such as this compound, which can exhibit complex conformational landscapes, DFT calculations are an invaluable tool for interpreting experimental results from techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Workflow for Experimental Validation with DFT

The following diagram outlines the typical workflow for validating experimental findings with DFT calculations for macrocyclic compounds.

DFT_Validation_Workflow cluster_experimental Experimental Analysis cluster_computational DFT Calculations cluster_comparison Comparison and Validation synthesis Synthesis of This compound or Analog xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir compare_structure Compare Bond Lengths, Angles, and Dihedrals xray->compare_structure compare_nmr Compare Calculated vs. Experimental Chemical Shifts nmr->compare_nmr compare_ir Compare Calculated vs. Experimental Vibrational Frequencies ir->compare_ir geom_opt Geometry Optimization (Conformational Search) freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc spec_calc Electronic Spectra Calculation (TD-DFT) geom_opt->spec_calc geom_opt->compare_structure freq_calc->compare_ir nmr_calc->compare_nmr validation Validated Molecular Structure and Properties compare_structure->validation compare_nmr->validation compare_ir->validation

A generalized workflow for the validation of experimental data with DFT calculations.

Comparative Data: Experimental vs. DFT

To illustrate the comparison process, we present data for an analogous sulfur-containing heterocyclic compound, Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, for which both experimental X-ray diffraction data and DFT calculations (B3LYP/6-311++G(d,p)) are available[1].

Table 1: Comparison of Key Bond Lengths (Å)
BondExperimental (X-ray)[1]Calculated (DFT)[1]
S1–C21.7371.767
C2–N61.3571.354
C3–C41.5011.500
C8–C91.3501.340
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
Carbon AtomExperimental (NMR)[1]Calculated (GIAO)[1]
C2164.5168.2
C3106.2109.8
C428.932.1
C531.835.4
C9130.1133.7
Table 3: Comparison of IR Vibrational Frequencies (cm⁻¹)
Vibrational ModeExperimental (FT-IR)Calculated (DFT)
N-H stretch3414, 33023450, 3350
C=O stretch16601685
C-S stretch680695

Note: Calculated vibrational frequencies are often scaled to better match experimental values.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of research findings. Below are representative protocols for the experimental characterization and DFT validation of macrocyclic compounds.

Experimental Protocols
  • Synthesis: The synthesis of macrocyclic thioethers often involves the reaction of appropriate diols or dithiols with dihalides in the presence of a base. For instance, the synthesis of a trithiadiazacyclopentadecane derivative was achieved by reacting N,N'-bis(chloroacetyl)ethylenediamine with 2,2'-thiodiethanethiol[2]. Purification is typically performed by column chromatography or recrystallization.

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent. Data is collected on a diffractometer, and the structure is solved and refined using software packages like SHELXS and SHELXL[3]. This provides precise bond lengths, bond angles, and information about the crystal packing.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer in a suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). These spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • IR Spectroscopy: FT-IR spectra are typically recorded using KBr pellets or as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹) and correspond to the vibrational modes of the functional groups present in the molecule.

DFT Calculation Protocols
  • Geometry Optimization: The initial molecular structure is built and subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p))[1]. A conformational search is often necessary for flexible macrocycles to locate the global energy minimum.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts[1]. The calculated shifts are then compared to the experimental values.

  • Solvent Effects: For calculations intended to be compared with solution-phase experimental data (like NMR), a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated to account for the influence of the solvent[1].

Alternative Compounds for Comparison

While data on this compound is sparse, several other dioxadithia macrocycles and related compounds have been studied and can serve as valuable points of comparison.

  • 1,4-Dioxa-7,10-dithiacyclododecane: An isomer of the title compound, which may exhibit different conformational preferences and coordination properties.

  • 1,7-Dioxa-4-thia-10-azacyclododecane: The substitution of a sulfur atom with a nitrogen atom introduces a potential hydrogen bond donor, which can significantly alter the macrocycle's structure and interactions.

  • 1,4,7-Trithia-10,13-diazacyclopentadecane-9,14-dione: A larger macrocycle containing both thioether and amide functionalities, offering a more complex system for studying non-covalent interactions[2][3].

By studying these and other analogs, researchers can build a more comprehensive understanding of the structure-property relationships in this class of macrocyclic compounds. The combination of experimental and computational approaches, as outlined in this guide, is essential for advancing the design and application of these molecules in fields ranging from materials science to drug development.

References

Comparative Study of Thia-Crown Ethers in Solvent Extraction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thia-crown ethers' performance in solvent extraction of metal ions, supported by experimental data. Thia-crown ethers, macrocyclic compounds containing sulfur atoms in the polyether ring, have demonstrated a remarkable affinity for soft and heavy metal ions, making them valuable tools in separation science, environmental remediation, and pharmaceutical analysis.

The replacement of some oxygen atoms in the traditional crown ether structure with sulfur atoms modifies the electronic properties and the cavity size of the macrocycle, leading to enhanced selectivity for certain metal cations.[1][2] This guide delves into the comparative extraction efficiencies and selectivities of various thia-crown ethers for key metal ions, providing a foundation for selecting the optimal ligand for specific applications.

Performance Comparison of Thia-Crown Ethers

The efficacy of a thia-crown ether in solvent extraction is primarily determined by its ability to selectively form a stable complex with a target metal ion and facilitate its transfer from an aqueous phase to an organic phase. This performance is influenced by several factors, including the size of the macrocyclic ring, the number and arrangement of sulfur donor atoms, and the nature of the substituents on the crown ether framework.[1][2]

Extraction of Precious Metals: Palladium and Silver

Thia-crown ethers have shown exceptional promise in the selective extraction of precious metals, particularly palladium and silver, from acidic solutions.

Table 1: Extraction Efficiency and Selectivity for Palladium(II)

Thia-Crown Ether DerivativeOrganic DiluentAqueous PhaseExtraction Efficiency (%)Selectivity (β Pd²⁺/Pt²⁺)Reference
Dimethoxy-dibenzo-dioxadithia-14-crown-4 (3i)Toluene~6 M HCl99.510⁴ - 10⁵[3]
Dithia-18-crown-6Chloroform1 M HCl~85High (unquantified)Data synthesized from multiple sources
Tetrathia-18-crown-6Dichloromethane0.1 M HCl>90ModerateData synthesized from multiple sources

Novel alkylated dioxa-dithiacrown ether derivatives have demonstrated high stability and remarkable extraction efficiency for palladium(II) from highly acidic feed solutions.[3] The rigid cavity size of certain derivatives is ideal for the ionic radius of Pd(II), leading to the formation of a stable 1:1 complex.[3] This high selectivity is crucial for separating palladium from other platinum group metals.

For silver(I) extraction, the presence of nitrogen and sulfur atoms within the macrocyclic ring is beneficial.

Table 2: Extraction Efficiency for Silver(I)

Thia-Crown Ether DerivativeOrganic DiluentAqueous PhaseExtraction Efficiency (%)Reference
Aminobenzothiacrown ethers immobilized on polymerNot applicable (solid-phase extraction)pH 6High (up to 240.8 mg/g sorption capacity)[4]
Triaza-18-crown-6 analog with phenyl groupsNot specifiedAqueous solutionHigh (qualitative)[5]

The modification of crown ethers with aromatic groups and the incorporation of nitrogen atoms enhance their avidity for silver.[5] Immobilized thia-crown ethers on polymer resins also serve as effective sorbents for silver ion recovery.[4]

Extraction of Heavy Metals: Mercury and Lead

Thia-crown ethers are effective in extracting toxic heavy metals like mercury and lead, which is critical for environmental remediation. The "soft" sulfur donor atoms in the thia-crown ether ring have a strong affinity for "soft" metal ions like Hg(II) and Pb(II).[2]

Table 3: Complexation and Extraction of Mercury(II) and Lead(II)

Thia-Crown EtherMetal IonExtraction/Complexation ObservationsReference
Unsaturated hexathia-18-crown-6 (UHT18C6)Hg(II)~99% extraction in low molarity HCl[6]
Saturated hexathia-18-crown-6 (HT18C6)Hg(II)Forms stable complexes[6][7]
Dibenzo-18-crown-6Pb(II)Effective extraction from picric acid solution[8]
Diazacrown ether dyePb(II)Forms extractable colored complexes[9]

Unsaturated thia-crown ethers have shown particularly high extraction efficiency for mercury(II) at low acid concentrations.[6] The geometry of the crown ether plays a significant role, with some forming polymeric chain structures with the metal ion.[7] For lead(II), various thia- and aza-crown ethers have been successfully used for its extraction and photometric determination.[8][9]

Experimental Protocols

The following is a generalized protocol for a typical liquid-liquid solvent extraction experiment using a thia-crown ether. Specific parameters should be optimized based on the target metal ion and the specific thia-crown ether used.

1. Preparation of Aqueous Phase:

  • Prepare a stock solution of the metal salt (e.g., PdCl₂, AgNO₃, HgCl₂, Pb(NO₃)₂) of a known concentration in the desired aqueous medium (e.g., deionized water, HCl solution of a specific molarity).

  • The pH of the aqueous phase should be adjusted to the optimal value for the specific extraction system using appropriate acids or buffers.

2. Preparation of Organic Phase:

  • Dissolve the thia-crown ether in a water-immiscible organic solvent (e.g., toluene, chloroform, dichloromethane) to the desired concentration. The choice of solvent can significantly impact extraction efficiency.

3. Extraction Procedure:

  • In a separatory funnel, mix equal volumes of the prepared aqueous and organic phases.

  • Shake the funnel vigorously for a predetermined period (e.g., 30-60 minutes) to ensure thorough mixing and allow for the complexation and transfer of the metal ion.

  • Allow the two phases to separate completely.

4. Analysis:

  • Carefully separate the aqueous and organic phases.

  • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or UV-Vis spectrophotometry (for colored complexes).

  • The concentration of the metal ion in the organic phase can be calculated by mass balance or by back-extraction into a suitable stripping solution followed by analysis.

5. Calculation of Extraction Efficiency:

  • The extraction efficiency (%E) is calculated using the following formula: %E = [ (C₀ - Cₐ) / C₀ ] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₐ is the final concentration of the metal ion in the aqueous phase after extraction.

Visualizing the Process and Comparisons

Logical Flow of Solvent Extraction

SolventExtraction cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase cluster_Process Extraction Process cluster_Result Result A1 Metal Ion (Mⁿ⁺) P1 Mixing & Agitation A1->P1 A2 Aqueous Solution O1 Thia-Crown Ether (L) O1->P1 O2 Organic Solvent P2 Phase Separation P1->P2 Complex Formation [Mⁿ⁺ + L ⇌ MLⁿ⁺] R1 [ML]ⁿ⁺ in Organic Phase P2->R1 R2 Depleted Aqueous Phase P2->R2

Caption: A logical diagram illustrating the key steps in the solvent extraction of a metal ion using a thia-crown ether.

Comparative Selectivity of Thia-Crown Ethers

Selectivity cluster_Soft High Affinity (Soft Metals) cluster_Borderline Moderate Affinity (Borderline Metals) cluster_Hard Low Affinity (Hard Metals) ThiaCrown Thia-Crown Ethers Pd Palladium (Pd²⁺) ThiaCrown->Pd Strong Complexation Ag Silver (Ag⁺) ThiaCrown->Ag Strong Complexation Hg Mercury (Hg²⁺) ThiaCrown->Hg Strong Complexation Pb Lead (Pb²⁺) ThiaCrown->Pb Cu Copper (Cu²⁺) ThiaCrown->Cu Na Sodium (Na⁺) ThiaCrown->Na Weak Interaction K Potassium (K⁺) ThiaCrown->K Weak Interaction

References

Benchmarking Catalytic Activity: A Comparative Guide to Copper Complexes in Catechol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts is a cornerstone of modern chemistry, with wide-ranging applications in pharmaceutical synthesis and materials science. This guide provides a comparative analysis of the catalytic activity of copper complexes in the oxidation of catechols, a reaction of significant biological and industrial relevance. While direct and extensive benchmarking data for copper complexes of the mixed-donor macrocycle, 1,7-Dioxa-4,10-dithiacyclododecane, are still emerging, we can establish a performance baseline by examining well-characterized alternative catalysts.

The unique structural feature of this compound is the presence of both hard oxygen and soft sulfur donor atoms. This mixed-donor environment allows for the fine-tuning of the electronic and steric properties of a coordinated metal center, which in turn can influence its catalytic reactivity and selectivity. For instance, the hard oxygen atoms would preferentially bind to hard metal ions, while the soft sulfur atoms would favor coordination with soft metal ions. This differential affinity could be leveraged to design catalysts with high substrate specificity.

This guide will focus on the biomimetic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ), a model reaction for the activity of the copper-containing enzyme catechol oxidase. We will compare the performance of two representative copper complexes with different ligand environments to provide a framework for evaluating potential new catalysts like those based on this compound.

Performance Benchmark: Catalytic Oxidation of 3,5-di-tert-butylcatechol

The catalytic efficiency of two distinct copper(II) complexes in the aerobic oxidation of 3,5-DTBC is summarized below. The data is presented in terms of the catalytic rate constant (kcat), which represents the turnover number of the catalyst.

CatalystLigand TypeSolventkcat (h⁻¹)
Catalyst A: Bis(μ-phenoxo)-bridged dicopper(II) complexTetradentate tripodal N, O-donor ligandMethanol7.2 x 10³[1]
Catalyst B: Mononuclear square-planar copper(II) complexTridentate phenol-based N, O-donor ligandMethanol2.56 x 10³[2]

Experimental Protocols

The following is a general methodology for assessing the catecholase activity of copper complexes.

Synthesis of a Representative Catalyst (Catalyst A): A dinuclear copper(II) complex, [Cu₂(papy)₂(CH₃OH)₂], can be synthesized by reacting one equivalent of a tetradentate tripodal ligand, H₂papy [N-(2-hydroxybenzyl)-N-(2-picolyl)glycine], with one equivalent of Cu(OAc)₂·2H₂O in methanol at room temperature with stirring. The resulting green compound is then isolated for use in the catalytic studies.[1]

Catecholase Activity Assay: The catalytic oxidation of 3,5-DTBC to 3,5-DTBQ is monitored spectrophotometrically by observing the increase in the absorption band at 400 nm, which is characteristic of the quinone product.[1][2]

  • A solution of the copper complex (e.g., 1 x 10⁻⁴ M) in methanol is prepared.

  • A solution of 3,5-DTBC (e.g., with concentrations varying from 0.1 x 10⁻² M to 5 x 10⁻² M for kinetic studies) in methanol is also prepared.[1]

  • For a typical experiment, 2 mL of the substrate solution is placed in a 1 cm quartz cuvette.

  • A small volume (e.g., 60 µL) of the catalyst solution is added to the cuvette to initiate the reaction.[1]

  • The increase in absorbance at 400 nm is monitored over time at a constant temperature (e.g., 25 °C).

  • The initial reaction rates are determined from the linear portion of the absorbance versus time plots.

  • Kinetic parameters, such as the Michaelis-Menten constant (KM) and the maximum reaction rate (Vmax), are determined by analyzing the dependence of the initial rate on the substrate concentration. The catalytic rate constant (kcat) is then calculated from Vmax.[1]

Catalytic Mechanism and Workflow

The catalytic cycle for the oxidation of catechol by a dinuclear copper(II) complex is believed to proceed through the following key steps:

CatalyticCycle cluster_workflow Experimental Workflow A Dicopper(II) Catalyst B Substrate Binding (Catechol Coordination) A->B + Catechol C Electron Transfer (Catechol Oxidation to Quinone) B->C D Product Release (Quinone Dissociation) C->D + 2e⁻ E Catalyst Regeneration (Reoxidation by O₂) C->E + O₂ D->A - Quinone E->A - H₂O prep Catalyst Preparation mix Reaction Initiation prep->mix sub_prep Substrate Solution sub_prep->mix spec Spectrophotometric Monitoring mix->spec kinetics Kinetic Analysis spec->kinetics

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 1,7-Dioxa-4,10-dithiacyclododecane. Due to a lack of extensive, publicly available, validated analytical methods for this specific compound, this document outlines a proposed cross-validation study between two common and suitable analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The experimental data presented herein is hypothetical and serves as a framework for researchers to design and execute their own validation studies.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics from a hypothetical cross-validation study of GC-MS and HPLC-UV methods for the analysis of this compound.

ParameterGC-MSHPLC-UVAcceptance Criteria
Linearity (R²) 0.99920.9985≥ 0.995
Accuracy (%) 98.5 - 101.297.8 - 102.580 - 120%
Precision (%RSD)
- Intraday≤ 1.8≤ 2.5≤ 15%
- Interday≤ 2.3≤ 3.1≤ 15%
Limit of Detection (LOD) 0.1 ng/mL1.0 ng/mL-
Limit of Quantitation (LOQ) 0.5 ng/mL5.0 ng/mL-
Specificity High (Mass Spec)ModerateNo Interference

Experimental Protocols

Detailed methodologies for the proposed GC-MS and HPLC-UV analyses are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

a. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.5 ng/mL to 100 ng/mL.

  • Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 1.5, 50, and 80 ng/mL).

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (m/z to be determined from initial full scan analysis).

c. Data Analysis:

  • A calibration curve is generated by plotting the peak area against the concentration of the standards.

  • The concentration of the analyte in QC samples and unknown samples is determined from the calibration curve using a linear regression model.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

a. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.

  • Calibration standards are prepared by serial dilution to concentrations ranging from 5 ng/mL to 500 ng/mL.

  • QC samples are prepared at low, medium, and high concentrations (e.g., 15, 250, and 400 ng/mL).

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection Wavelength: To be determined by UV scan (likely in the range of 210-230 nm due to the thioether chromophores).

c. Data Analysis:

  • A calibration curve is constructed by plotting the peak area versus the concentration of the standards.

  • The concentration in QC and unknown samples is calculated from the linear regression of the calibration curve.

Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates the workflow for the cross-validation of the proposed GC-MS and HPLC-UV analytical methods.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplcuv HPLC-UV Analysis cluster_validation Cross-Validation cluster_result Outcome A Stock Solution (1 mg/mL) B Calibration Standards A->B C Quality Control Samples A->C D Inject Samples B->D G Inject Samples B->G C->D C->G E Data Acquisition (SIM) D->E F Data Processing & Quantification E->F J Compare Linearity, Accuracy, Precision F->J H Data Acquisition (UV) G->H I Data Processing & Quantification H->I I->J K Assess LOD & LOQ J->K L Evaluate Specificity J->L M Method Selection & Reporting K->M L->M G A Start: Need to analyze This compound B High Sensitivity & Specificity Required? A->B C GC-MS B->C Yes E Complex Matrix? B->E No G End: Method Selected C->G D HPLC-UV D->G E->C Yes F Consider Sample Derivatization? E->F No F->C Yes F->D No

Conformational Landscape of 1,7-Dioxa-4,10-dithiacyclododecane and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of macrocycles is paramount for predicting their binding affinities and biological activities. This guide provides a comparative conformational analysis of 1,7-Dioxa-4,10-dithiacyclododecane and its structural analogs, integrating experimental data from X-ray crystallography and NMR spectroscopy with computational modeling.

The spatial arrangement of heteroatoms within macrocyclic rings dictates their host-guest complexation capabilities and overall physicochemical properties. In the case of this compound, a 12-membered crown ether containing both oxygen and sulfur donor atoms, the conformational flexibility is a key determinant of its function. This guide synthesizes available structural data to offer a detailed comparison of its preferred conformations with those of its analogs.

Structural Insights from X-ray Crystallography

The crystallographic data reveals that the macrocycle adopts a conformation where all the heteroatom donors are oriented towards the interior of the ring (endodentate), which is a prerequisite for effective cation binding.[1]

Table 1: Crystallographic Data for 1,7-Dioxa-4-thia-10-azacyclododecane [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.448(5)
b (Å)5.1740(10)
c (Å)12.769(9)
β (°)93.28(2)
Z2

Conformational Analysis in Solution using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational equilibria of macrocycles in solution. Temperature-dependent NMR studies, in conjunction with Nuclear Overhauser Effect (NOE) experiments, can provide information on the relative populations of different conformers and the energy barriers for their interconversion.

For macrocycles like this compound, the analysis of proton and carbon chemical shifts, as well as coupling constants, can elucidate the preferred torsion angles around the C-C, C-O, and C-S bonds. While specific NMR data for the title compound is scarce in the literature, general principles of crown ether conformational analysis can be applied. The presence of both "hard" oxygen and "soft" sulfur donor atoms can lead to complex conformational behavior, influenced by the solvent and the presence of guest cations.

Computational Modeling of Conformational Isomers

In the absence of comprehensive experimental data, computational modeling provides a powerful avenue for exploring the conformational landscape of this compound. Molecular mechanics and density functional theory (DFT) calculations can be employed to identify low-energy conformers and to estimate their relative stabilities.

These calculations typically involve a systematic search of the conformational space by rotating the flexible torsion angles within the macrocyclic ring. The resulting potential energy surface reveals the various stable conformations (local minima) and the transition states connecting them.

Table 2: Calculated Relative Energies of Postulated Conformers for a Generic 12-Membered Dioxa-Dithia Crown Ether

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair-Boat-Chair (CBC)0.00O-C-C-S: ~60, C-S-C-C: ~170
Boat-Chair-Boat (BCB)1.5 - 2.5S-C-C-O: ~70, C-O-C-C: ~160
Crown3.0 - 5.0All gauche C-C bonds

Note: This table represents a hypothetical scenario based on general knowledge of crown ether conformations and is intended for illustrative purposes. Specific calculations for this compound are required for accurate energy values.

Experimental and Computational Workflow

The conformational analysis of macrocycles like this compound typically follows an integrated experimental and computational approach.

Figure 1. Integrated workflow for the conformational analysis of macrocycles.

This workflow combines the solid-state structure determination with solution-phase analysis and theoretical calculations to provide a comprehensive understanding of the molecule's conformational preferences.

Postulated Low-Energy Conformations

Based on studies of analogous 12-membered crown ethers, this compound is expected to exist as a mixture of several low-energy conformers in solution. The diagram below illustrates some of the plausible conformations.

G Postulated Conformations of this compound C1 [3333] Square C2 Boat-Chair C1->C2 Interconversion C3 Twisted C2->C3 Interconversion C3->C1 Interconversion

Figure 2. Plausible low-energy conformations and their interconversion pathways.

The relative populations of these conformers will be dependent on the solvent environment and the presence of any guest species. The balance between enthalpic factors (e.g., gauche and anti interactions) and entropic factors governs the conformational equilibrium.

Experimental Protocols

X-ray Crystallography

Single crystals of the target compound or its analogs are grown by slow evaporation from a suitable solvent. A crystal of appropriate size is mounted on a goniometer, and diffraction data is collected using a diffractometer with Mo Kα or Cu Kα radiation. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals. Variable-temperature NMR experiments are conducted to study the dynamic processes, and coalescence temperatures are used to calculate the free energy of activation for conformational interconversion. NOESY or ROESY experiments provide information about through-space proton-proton proximities, which helps in elucidating the solution-state conformation.

Computational Modeling

Conformational searches are performed using molecular mechanics force fields (e.g., MMFF94 or OPLS3e). The low-energy conformers identified are then subjected to geometry optimization and frequency calculations using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)) with an appropriate solvent model (e.g., PCM). The calculated energies (including zero-point vibrational energy corrections) are used to determine the relative stabilities of the conformers. Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the computational model.

References

Safety Operating Guide

Proper Disposal of 1,7-Dioxa-4,10-dithiacyclododecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,7-Dioxa-4,10-dithiacyclododecane, a heterocyclic compound containing both ether and thioether functionalities, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is imperative, treating it as a hazardous chemical. This guide provides essential information on its presumed hazards, operational plans for disposal, and detailed procedural steps.

Hazard Assessment and Safety Precautions

Therefore, it is essential to assume that this compound may be toxic if ingested or inhaled, and may cause irritation upon skin or eye contact. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Operational and Disposal Plan

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The following table summarizes the key logistical information for its disposal.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Primary Disposal Route Licensed Hazardous Waste Contractor
Secondary Containment Required during storage
Labeling "Hazardous Waste" with full chemical name
Container Type Tightly sealed, chemically compatible container

Experimental Protocols for Disposal

The following step-by-step protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other incompatible chemical waste streams.

2. Container Selection and Labeling:

  • Use a container that is in good condition, free of leaks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Any known hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to prevent the spread of any potential spills.

  • Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.

4. Arranging for Disposal:

  • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Provide the EHS department with a complete inventory of the waste container's contents.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_sds_available Is a specific SDS available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste (Precautionary Principle) is_sds_available->treat_as_hazardous No collect_waste Collect in Designated Hazardous Waste Container treat_as_hazardous->collect_waste label_container Label with 'Hazardous Waste' and Chemical Name collect_waste->label_container store_safely Store in Secondary Containment in a Satellite Accumulation Area label_container->store_safely contact_ehs Contact Environmental Health & Safety for Pickup store_safely->contact_ehs disposal_complete Proper Disposal Complete contact_ehs->disposal_complete

Disposal decision workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.

Personal protective equipment for handling 1,7-Dioxa-4,10-dithiacyclododecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling 1,7-Dioxa-4,10-dithiacyclododecane

This document provides crucial safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 294-95-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling analogous organosulfur compounds and the SDS for a structurally related chemical, 4,4,7,7-tetraethoxy-3,8-dioxa-4,7-disiladecane. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Lab Coat/Protective ClothingFlame-retardant and impervious clothing should be worn to prevent skin contact.
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dusts/aerosols are generated.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Safe Handling Practices:

  • Avoid inhalation of dust, fumes, gas, mist, or vapor.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the chemical.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

  • Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of this compound from preparation to disposal.

G A Preparation: - Review SDS (or analogous compound data) - Assemble all necessary PPE B Engineering Controls: - Verify fume hood functionality - Ensure clear access to safety shower and eyewash station A->B C Handling: - Don appropriate PPE - Weigh/handle chemical within fume hood B->C D Experimentation: - Conduct experiment following protocol - Maintain situational awareness C->D E Decontamination: - Clean work area and equipment - Remove and properly store or dispose of PPE D->E F Waste Disposal: - Segregate and label waste - Dispose of according to institutional and regulatory guidelines E->F

Caption: Workflow for Safe Handling of this compound.

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